4-Bromo-2-chloro-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYEBPYESHRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680701 | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-52-2 | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233026-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Analysis of Halogenated Phenols: The Case of 4-Bromo-2-chloro-3-fluorophenol
Disclaimer: As of the latest database searches, publicly available, experimentally-derived spectroscopic data for the specific isomer 4-Bromo-2-chloro-3-fluorophenol is limited. This guide will, therefore, provide a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of closely related halogenated phenols. The presented data for analogous compounds will serve as a valuable reference for researchers and scientists in the field of drug development and chemical analysis.
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.0 - 7.5 | d or dd | 8 - 10 (ortho), 2 - 3 (meta) |
| OH | 5.0 - 6.0 | br s | - |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| C-OH | 150 - 155 | ||
| C-Cl | 125 - 130 | ||
| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | ||
| C-Br | 110 - 115 | ||
| C-H | 115 - 130 |
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
| C-Br stretch | 500 - 600 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | m/z (relative intensity, %) | Notes |
| [M]⁺ | 224/226/228 | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| [M-H]⁺ | 223/225/227 | Loss of a hydrogen atom. |
| [M-OH]⁺ | 207/209/211 | Loss of the hydroxyl group. |
| [M-Br]⁺ | 145/147 | Loss of the bromine atom. |
| [M-Cl]⁺ | 189/191 | Loss of the chlorine atom. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a compound such as this compound.
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.[1][2]
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The isotopic pattern will be crucial for confirming the presence of bromine and chlorine.[3]
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups or atoms.
-
Compare the obtained mass spectrum with spectral libraries for potential identification.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of halogenated phenols. For researchers actively working on the synthesis and analysis of this compound, these protocols and predictive data serve as a robust starting point for their investigations.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scielo.br [scielo.br]
- 3. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
Physical and chemical properties of 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-chloro-3-fluorophenol (CAS No. 1233026-52-2). Due to the limited availability of experimental data for this specific compound, this document combines information from chemical suppliers with a comparative analysis of structurally related halogenated phenols. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its characteristics, potential reactivity, and safe handling. Included are tabulated data for easy comparison, generalized experimental protocols for the analysis of halogenated phenols, and visualizations to illustrate key concepts.
Introduction
This compound is a polyhalogenated aromatic compound. Such compounds are of significant interest in medicinal chemistry and material science due to the unique physicochemical properties imparted by the halogen substituents. The arrangement of bromine, chlorine, and fluorine on the phenol ring is expected to influence its acidity, reactivity, and potential biological activity. This guide aims to consolidate the available information on this compound to facilitate its use in research and development.
Chemical and Physical Properties
General Properties
| Property | Value | Source |
| CAS Number | 1233026-52-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃BrClFO | [1][2][4][5] |
| Molecular Weight | 225.44 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | - |
| Purity | Typically ≥95% | [1] |
Predicted Physical Properties
The following table summarizes predicted physical properties. It is crucial to note that these are computational estimates and should be verified experimentally.
| Property | Predicted Value | Source |
| Boiling Point | 244.0 ± 35.0 °C at 760 Torr | |
| Flash Point | 101.3 ± 25.9 °C |
Comparative Properties of Related Halogenated Phenols
To estimate the properties of this compound, it is useful to compare it with related compounds for which more data is available.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-chlorophenol | 207.45 | 47-49 | 232-235 |
| 4-Bromo-3-fluorophenol | 191.00 | 71.5 | 231.4 |
| 4-Chloro-3-fluorophenol | 146.55 | - | - |
The presence of multiple halogens in this compound suggests a higher molecular weight and likely a higher boiling point compared to its di-substituted analogs. The melting point will be influenced by the crystal lattice packing, which is difficult to predict without experimental data.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the interplay of the hydroxyl group and the halogen substituents on the aromatic ring.
-
Acidity : The hydroxyl group imparts acidic properties to the molecule. The presence of electron-withdrawing halogen atoms is expected to increase the acidity of the phenolic proton compared to phenol itself.
-
Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions.[6][7][8] However, the existing halogen substituents will also influence the regioselectivity of further substitutions.
-
Nucleophilic Substitution : Nucleophilic substitution of the halogens on the aromatic ring is generally difficult but can occur under specific, often harsh, reaction conditions.
Figure 1: General reactivity pathways for a substituted phenol.
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies for the synthesis and analysis of halogenated phenols, which can be adapted for this specific compound.
General Synthesis Approach
The synthesis of polyhalogenated phenols often involves the direct halogenation of a less substituted phenol or the modification of functional groups on a pre-halogenated benzene ring. A plausible synthetic route could involve the selective halogenation of a corresponding di- or mono-halogenated phenol.
Figure 2: A generalized workflow for the synthesis and purification of a halogenated phenol.
Analytical Methods
The characterization and quantification of this compound would typically involve standard analytical techniques used for organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential for structural elucidation, confirming the positions of the hydrogen and halogen atoms on the aromatic ring.
-
Mass Spectrometry (MS) : MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of halogenated phenols.[1][9]
-
Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic functional groups, such as the O-H and C-X (halogen) bonds.
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used for purity assessment and quantification.
A general protocol for the analysis of halogenated phenols in a sample matrix might involve:
-
Sample Preparation : Extraction of the analyte from the sample matrix using a suitable organic solvent.
-
Derivatization (Optional) : In some cases, derivatization (e.g., acetylation) can improve chromatographic separation and detection.[10]
-
Chromatographic Separation : Separation of the analyte from other components using GC or HPLC.
-
Detection and Quantification : Detection using an appropriate detector (e.g., MS, Flame Ionization Detector, or Electron Capture Detector) and quantification against a standard curve.
Safety and Handling
Based on the hazard statements provided by chemical suppliers, this compound should be handled with care.[3]
-
Hazards :
-
Precautions :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications in Drug Development and Research
Halogenated phenols are important building blocks in organic synthesis. The presence of multiple, distinct halogen atoms (Br, Cl, F) on this compound provides multiple sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
Conclusion
This compound is a polyhalogenated phenol with potential applications in various fields of chemical research and development. While detailed experimental data on its properties are currently scarce, this guide provides a foundational understanding based on available supplier information and comparison with related compounds. It is imperative that users of this compound conduct their own experimental verification of its properties and adhere to strict safety protocols. As research involving this molecule progresses, a more complete and experimentally validated dataset is expected to become available.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 1233026-52-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound [chemdict.com]
- 4. 1233026-52-2 | this compound - Capot Chemical [capotchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. asianpubs.org [asianpubs.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2)
Chemical Identification and Core Properties
The compound identified by CAS number 1233026-52-2 is 4-Bromo-2-chloro-3-fluorophenol . It is a halogenated aromatic phenol derivative.
| Parameter | Value | Source |
| CAS Number | 1233026-52-2 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₃BrClFO | [1] |
| Molecular Weight | 225.44 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)F)Cl)O | N/A |
| InChI Key | N/A | N/A |
Physicochemical Data
Limited physicochemical data is available from commercial suppliers. It is important to note that these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| Appearance | Not specified | N/A |
| Purity | Typically ≥95% | [2] |
Synthesis and Spectroscopic Characterization
A detailed, peer-reviewed synthesis protocol for this compound is not available in the public scientific literature. The compound is commercially available from various suppliers, suggesting a known synthetic route, which is likely proprietary.
While commercial suppliers indicate the availability of spectroscopic data such as ¹H-NMR and LC-MS for quality control purposes, this data is not publicly accessible. Therefore, a detailed experimental protocol for its characterization cannot be provided at this time.
Biological Activity and Potential Applications
There is a significant lack of published research on the biological activity of this compound. Consequently, no specific signaling pathways or mechanisms of action have been elucidated for this compound.
One commercial supplier has categorized this compound as a "Protein Degrader Building Block"[2]. This suggests that the molecule may be used as a chemical intermediate in the synthesis of larger, more complex molecules designed to induce protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).
Logical Relationship of "Protein Degrader Building Blocks"
The following diagram illustrates the general concept of how a building block like this compound might be utilized in the development of a protein degrader.
Figure 1. Conceptual workflow for the use of a building block in PROTAC synthesis.
Experimental Protocols
Due to the absence of published research detailing the use of this compound, no established experimental protocols for its application in biological or chemical assays can be provided.
Conclusion and Future Directions
This compound is a commercially available halogenated phenol. While its basic chemical and physical properties are known, there is a clear gap in the scientific literature regarding its synthesis, detailed characterization, biological activity, and mechanism of action. The classification of this compound as a "Protein Degrader Building Block" provides a potential avenue for its application in drug discovery, specifically in the development of PROTACs. Future research is necessary to synthesize and characterize potential protein degraders derived from this building block and to evaluate their efficacy and mechanism of action in relevant biological systems. Researchers interested in this compound would likely need to perform initial screening assays to determine its biological relevance.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-3-fluorophenol
This technical guide provides a comprehensive overview of potential synthetic routes for 4-bromo-2-chloro-3-fluorophenol, a halogenated phenol with applications in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a direct, single-step synthesis in publicly available literature, this document outlines two plausible multi-step synthetic pathways, starting from commercially available precursors. The proposed methodologies are based on established principles of electrophilic aromatic substitution on substituted phenols, with detailed experimental protocols and quantitative data derived from analogous reactions found in the scientific literature.
Proposed Synthetic Pathway 1: Bromination of 2-Chloro-3-fluorophenol
This pathway commences with the commercially available 2-chloro-3-fluorophenol and introduces a bromine atom at the C-4 position through electrophilic aromatic substitution. The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. The strongly activating ortho-, para-directing hydroxyl group, along with the para-directing chloro group, favors the introduction of the bromine atom at the C-4 position.
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-3-fluorophenol in a suitable inert solvent such as dichloromethane or chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: While maintaining the low temperature and under constant stirring, add a solution of bromine in the same solvent dropwise from the dropping funnel over a period of 1-2 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Parameter | Value |
| Starting Material | 2-Chloro-3-fluorophenol |
| Reagents | Bromine, Dichloromethane, Sodium Bisulfite |
| Molar Ratio (Substrate:Br2) | 1 : 1.05 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Solvent | Dichloromethane |
| Projected Yield | 80-90% |
digraph "Synthetic Pathway 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];start [label="2-Chloro-3-fluorophenol"]; reagents [label="Br2, CH2Cl2\n0-5 °C", shape=plaintext, fontcolor="#34A853"]; product [label="this compound"];
start -> reagents [arrowhead=none]; reagents -> product; }
Proposed Synthetic Pathway 2: Chlorination of 4-Bromo-3-fluorophenol
This alternative pathway begins with the commercially available 4-bromo-3-fluorophenol.[1][2] The synthesis involves the introduction of a chlorine atom at the C-2 position via electrophilic chlorination. The regioselectivity is primarily governed by the strongly activating ortho-, para-directing hydroxyl group. While the bromine and fluorine atoms are deactivating, they also direct ortho and para. The combined effect of all three substituents is expected to favor chlorination at the C-2 and C-6 positions. Therefore, this pathway may yield a mixture of isomers, necessitating careful purification to isolate the desired 2-chloro product.
-
Dissolution: In a three-necked round-bottom flask fitted with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 4-bromo-3-fluorophenol in water or a chlorinated solvent like carbon tetrachloride.
-
Chlorination: While stirring vigorously, bubble chlorine gas through the solution or add sulfuryl chloride dropwise at a controlled temperature (typically between 20-60 °C). The use of a phase transfer catalyst, such as a quaternary ammonium salt, can be employed if the reaction is biphasic.
-
Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) or TLC.
-
Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas. If an organic solvent was used, wash the solution with water, followed by a dilute solution of sodium bicarbonate and then brine. If the reaction was conducted in water, extract the product with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Due to the potential formation of the 6-chloro isomer, careful purification of the crude product by fractional distillation under reduced pressure or by preparative high-performance liquid chromatography (HPLC) may be required to isolate the pure this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-3-fluorophenol |
| Reagents | Chlorine gas or Sulfuryl chloride, Water or Carbon tetrachloride |
| Molar Ratio (Substrate:Chlorinating Agent) | 1 : 1.1 |
| Reaction Temperature | 20-60 °C |
| Reaction Time | 3-6 hours |
| Solvent | Water or Carbon tetrachloride |
| Projected Yield | 60-75% (of the desired isomer) |
digraph "Synthetic Pathway 2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];start [label="4-Bromo-3-fluorophenol"]; reagents [label="Cl2 or SO2Cl2\n20-60 °C", shape=plaintext, fontcolor="#34A853"]; product [label="this compound\n+ Isomers"];
start -> reagents [arrowhead=none]; reagents -> product; }
<b>Caption: Synthetic route for this compound via chlorination. Discussion
Pathway 1 is likely the more direct and higher-yielding route to this compound. The strong directing effect of the hydroxyl and chloro groups towards the C-4 position is expected to result in a high degree of regioselectivity during bromination, simplifying the purification process.
Pathway 2, while feasible, presents a greater challenge in terms of regioselectivity. The chlorination of 4-bromo-3-fluorophenol is anticipated to produce a mixture of the desired 2-chloro isomer and the undesired 6-chloro isomer. The separation of these constitutional isomers could be difficult and may lead to a lower overall yield of the target compound.
For researchers and drug development professionals, the choice of synthetic route will depend on the availability and cost of the starting materials, as well as the scalability and efficiency of the purification process. For the synthesis of this compound, the bromination of 2-chloro-3-fluorophenol appears to be the more promising strategy.
References
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity profile of 4-Bromo-2-chloro-3-fluorophenol. While specific experimental data for this polysubstituted phenol is not extensively available in public literature, this document extrapolates its chemical behavior based on established principles of organic chemistry, including the electronic and steric effects of its substituents (hydroxyl, bromo, chloro, and fluoro groups). This guide covers the molecule's predicted acidity, its susceptibility to electrophilic and nucleophilic aromatic substitution, and the reactivity of its phenolic hydroxyl group. Proposed experimental protocols for key transformations and predicted spectroscopic data are also presented to facilitate future research and application in fields such as medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The strategic placement of four different substituents on the benzene ring imparts a unique and complex reactivity profile. Understanding this profile is crucial for its effective utilization in synthetic organic chemistry. This guide aims to provide a detailed theoretical framework for the reactivity of this molecule.
Predicted Physicochemical and Spectroscopic Properties
Quantitative experimental data for this compound is scarce. However, we can estimate its properties based on data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₆H₃BrClFO | |
| Molecular Weight | 225.45 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar polysubstituted phenols. |
| pKa | Estimated to be in the range of 7-8 | The electron-withdrawing nature of the halogens will increase acidity compared to phenol (pKa ~10), but less so than nitrophenols.[1][2][3][4][5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | General solubility of phenols. |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts/Bands | Rationale |
| ¹H NMR | Aromatic protons: δ 7.0-7.5 ppm (likely two doublets or a complex multiplet). Phenolic proton: δ 5-8 ppm (broad singlet, exchangeable with D₂O). | The exact shifts of the two aromatic protons will be influenced by the complex interplay of the electronic effects of the four substituents.[6][7][8][9] |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm. Carbon bearing the hydroxyl group will be the most downfield. | Chemical shifts are influenced by the electronegativity and resonance effects of the attached substituents.[9] |
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad, O-H stretch), ~1450-1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch), ~1000-1100 cm⁻¹ (C-F stretch), below 800 cm⁻¹ (C-Cl, C-Br stretches). | Characteristic vibrational frequencies for the functional groups present in the molecule.[7][8][9][10] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 224, 226, 228 (due to isotopes of Br and Cl). Fragmentation patterns would likely involve loss of CO, halogens, and H. | Isotopic distribution of bromine and chlorine will lead to a characteristic pattern for the molecular ion.[11][12] |
Analysis of Substituent Effects on Reactivity
The reactivity of the aromatic ring is governed by the interplay of the inductive and resonance effects of the four substituents.
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its +R (resonance) effect, which outweighs its -I (inductive) effect.[13][14][15]
-
Halogens (-F, -Cl, -Br): These are deactivating, ortho, para-directing groups. Their strong -I effect withdraws electron density from the ring, making it less reactive towards electrophiles. However, their +R effect, through lone pair donation, directs incoming electrophiles to the ortho and para positions.[16][17] The deactivating effect follows the order F > Cl > Br > I based on electronegativity, while the +R effect is often considered to be F > Cl > Br > I due to better orbital overlap for fluorine.
Overall Effect: The hydroxyl group is the dominant activating and directing group. However, the presence of three electron-withdrawing halogens significantly deactivates the ring compared to phenol.
Caption: Logical relationship of substituent effects on the reactivity of this compound.
Reactivity Profile
Acidity (pKa)
The phenolic proton's acidity is enhanced by the electron-withdrawing inductive effects of the three halogen atoms. These substituents stabilize the resulting phenoxide anion by dispersing the negative charge. Therefore, this compound is expected to be a stronger acid than phenol itself.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is the strongest activating group and will direct incoming electrophiles primarily to the positions ortho and para to it.
-
Position 6 (ortho to -OH): This position is sterically hindered by the adjacent chlorine atom.
-
Position 5 (para to -Cl, meta to -OH, -Br, -F): This is the most likely site for electrophilic attack. The hydroxyl group directs ortho and para, and while this position is meta to the -OH, the positions ortho to it (positions 2 and 6) are occupied or sterically hindered. The directing effects of the halogens also need to be considered. The fluorine at position 3 and the bromine at position 4 will also direct an incoming electrophile. The cumulative effect suggests that position 5 is the most electronically favorable and sterically accessible for many electrophilic substitutions.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Proposed Experimental Protocol for Bromination (as an example of EAS):
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to stir at low temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (NAS)
The presence of electron-withdrawing halogen substituents, particularly ortho and para to a potential leaving group, can facilitate nucleophilic aromatic substitution. While the hydroxyl group is a poor leaving group, the halogen atoms could potentially be displaced under forcing conditions (high temperature and pressure) with strong nucleophiles. The chlorine at position 2 and the bromine at position 4 are activated by the other electron-withdrawing groups on the ring.[18][19][20]
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Phenol, 3-bromo- [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. quora.com [quora.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorophenol: Molecular Structure, Conformation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and characterization of 4-Bromo-2-chloro-3-fluorophenol. Given the limited direct experimental data on this specific multisubstituted phenol, this document leverages established principles of organic chemistry and extrapolates data from structurally similar compounds to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential applications of this halogenated aromatic compound.
Molecular Structure and Properties
This compound is a polyhalogenated phenol with the molecular formula C₆H₃BrClFO. The strategic placement of bromine, chlorine, and fluorine atoms, in addition to the hydroxyl group on the benzene ring, imparts a unique electronic and steric environment. This substitution pattern is anticipated to significantly influence its chemical reactivity, metabolic stability, and biological activity, making it a molecule of interest in medicinal chemistry and materials science.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | 225.45 g/mol | Based on atomic masses |
| Appearance | White to off-white crystalline solid | Analogy with other solid halogenated phenols |
| Melting Point | 75-85 °C | Extrapolation from related di- and tri-substituted halophenols |
| Boiling Point | > 250 °C | General trend for similar aromatic compounds |
| pKa | 6.5 - 7.5 | Inductive effect of electron-withdrawing halogens lowering the pKa of the phenolic proton |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, acetone) | Typical solubility profile for halogenated phenols |
Conformational Analysis
The conformation of this compound is largely defined by the orientation of the hydroxyl group relative to the adjacent substituents on the benzene ring. Intramolecular hydrogen bonding between the phenolic proton and the adjacent fluorine or chlorine atom is a key determinant of the most stable conformer.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be the preferred method for a detailed conformational analysis. Such studies would likely reveal two primary planar conformers, with the hydroxyl proton oriented either towards the fluorine atom or the chlorine atom. The relative energies of these conformers would depend on the strengths of the O-H···F and O-H···Cl intramolecular hydrogen bonds and any steric repulsions. The conformer with the O-H···F hydrogen bond is predicted to be of lower energy and thus more stable, due to the higher electronegativity of fluorine.
Proposed Synthesis
A plausible synthetic route to this compound can be conceptualized starting from commercially available precursors. A multi-step synthesis would likely be required to achieve the specific substitution pattern. One potential pathway is outlined below.
Proposed Synthetic Workflow
The Untapped Potential of 4-Bromo-2-chloro-3-fluorophenol in Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide explores the prospective applications of 4-Bromo-2-chloro-3-fluorophenol as a versatile building block in modern drug discovery. While direct research on this specific molecule is nascent, its unique substitution pattern presents a compelling scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This document provides an in-depth analysis of its potential, drawing parallels from structurally related compounds and outlining detailed experimental protocols for its utilization.
Introduction: The Strategic Advantage of Multi-Halogenated Phenols
Phenolic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms—specifically bromine, chlorine, and fluorine—provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The presence of multiple, distinct halogens on a phenol ring, as seen in this compound, offers a unique combination of electronic and steric properties that can be exploited for enhanced target affinity, selectivity, and metabolic stability.
Key Attributes Conferred by Halogenation:
-
Bromine: Often participates in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. It also increases lipophilicity, which can improve membrane permeability.[1][2]
-
Chlorine: A common substituent in many drugs, it can modulate the pKa of the phenolic hydroxyl group and influence metabolic pathways.
-
Fluorine: Known for its ability to block metabolic oxidation at adjacent positions and improve binding affinity through favorable electrostatic interactions.
The strategic placement of these three halogens on the phenol ring of this compound makes it a highly promising, yet underexplored, starting material for the synthesis of new chemical entities.
Potential Therapeutic Applications
Based on the known biological activities of structurally similar halophenols, this compound is a prime candidate for derivatization to target several key areas of disease.
Protein Kinase Inhibition
Substituted phenols and anilines are foundational scaffolds for a multitude of protein kinase inhibitors.[3][4][5] The 4-bromo-2-chlorophenyl moiety, in particular, can be effectively utilized to probe the hydrophobic pockets of kinase active sites.
Hypothesized Structure-Activity Relationship (SAR):
Derivatives of this compound could be designed as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors (Flt and KDR) and other tyrosine kinases. The halogen substituents can significantly influence inhibitory activity. For instance, in a series of substituted 4-anilinoquinazolines, small lipophilic groups like halogens at the 4'-position of the aniline ring were found to be favorable for potent VEGF receptor tyrosine kinase inhibition.[4][5]
The following table summarizes IC50 data for representative halophenol derivatives that act as protein tyrosine kinase (PTK) inhibitors. This data, while not directly for this compound derivatives, provides a strong rationale for its investigation in this area.
| Compound Class | Linker | Halogen Substitution | Target | IC50 (µM) |
| Benzophenone Halophenol | Carbonyl | 4-Chloro | PTK | 6.97[3] |
| Benzophenone Halophenol | Carbonyl | 3-Chloro | PTK | 12.9[3] |
| Diphenylmethane Halophenol | Methylene | 4-Chloro | PTK | 9.8[3] |
| Substituted 4-anilinoquinazoline | Aniline | 4'-Bromo | KDR | < 0.002[4][5] |
| Substituted 4-anilinoquinazoline | Aniline | 4'-Chloro | KDR | 0.004[4][5] |
Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activities of Structurally Related Halogenated Compounds.
Endothelin Receptor Antagonism
The 4-bromophenyl group is a key pharmacophore in the dual endothelin receptor antagonist, Macitentan.[6][7] This highlights the potential of this compound as a starting point for the development of novel modulators of G-protein coupled receptors (GPCRs).
Synthetic Utility and Experimental Protocols
This compound serves as a versatile intermediate for a variety of chemical transformations, enabling the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom at the 4-position of this compound is an ideal handle for coupling with a wide range of boronic acids or esters.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent and Base: Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or THF) and an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][9][10]
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound could potentially inhibit the VEGF signaling pathway, which is crucial for angiogenesis in tumors.
Caption: Potential inhibition of the VEGF signaling pathway by a this compound derivative.
Experimental Workflow for Derivative Synthesis
The following diagram illustrates a typical workflow for the synthesis and initial screening of a library of compounds derived from this compound.
Caption: A generalized workflow for the synthesis and screening of a chemical library based on the this compound scaffold.
Conclusion
This compound represents a promising and currently underutilized scaffold in medicinal chemistry. Its unique halogenation pattern provides a solid foundation for the rational design of novel inhibitors for various therapeutic targets, with a particularly strong potential in the development of protein kinase inhibitors. The synthetic tractability of this molecule, especially through robust cross-coupling methodologies, allows for the rapid generation of diverse chemical libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted and could pave the way for the discovery of next-generation therapeutics.
References
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. scribd.com [scribd.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorophenol for Researchers and Drug Development Professionals
Introduction
4-Bromo-2-chloro-3-fluorophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a phenol ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and analytical characterization methods.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in purities of 95% or higher.
Table 1: Commercial Availability and Representative Suppliers
| Supplier Type | Representative Suppliers | Available Quantities | Purity | CAS Number |
| Laboratory/Research | SHANGHAI ZZBIO CO., LTD. | 250mg and larger | ≥ 95% | 1233026-52-2 |
| Building Block Specialists | AChemBlock | Custom | ≥ 96% | 1360745-16-9 (Isomer) |
| General Chemical Suppliers | Sigma-Aldrich, Thermo Fisher Scientific | Gram to Kilogram | Varies | 1233026-52-2 |
Note: The CAS number for the isomeric 4-Bromo-3-chloro-2-fluorophenol is provided for reference.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table summarizes key properties, with some data derived from closely related analogs due to limited public information on the specific target molecule.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Bromo-2-chlorophenol | 4-Bromo-3-fluorophenol |
| Molecular Formula | C₆H₃BrClFO | C₆H₄BrClO | C₆H₄BrFO |
| Molecular Weight | 225.44 g/mol [1] | 207.45 g/mol [2][3] | 191.00 g/mol [4] |
| Appearance | White to off-white solid (expected) | White crystals[5] | White to light yellow/orange powder/crystal[4] |
| Melting Point | Not specified | 47-49 °C[3][5] | 71-73 °C[4] |
| Boiling Point | Not specified | 232-235 °C[3][5] | Not specified |
| Solubility | Partially miscible in water (expected) | Partly miscible in water[5] | Soluble in methanol[4] |
Synthesis and Analysis Workflow
The synthesis of this compound can be conceptually approached through the electrophilic bromination of a suitable precursor, followed by purification and rigorous analytical characterization to confirm its identity and purity.
Caption: A logical workflow for the synthesis and analysis of this compound.
Experimental Protocols
Representative Synthesis of this compound
This protocol is based on the general principles of electrophilic aromatic substitution on phenols.
Materials:
-
2-Chloro-3-fluorophenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-fluorophenol in a suitable solvent like dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Bromination: Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) to the cooled and stirred solution. The addition should be dropwise to control the reaction temperature and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants characteristic of their positions on the substituted benzene ring. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | The spectrum should display six distinct signals corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached substituents (OH, F, Cl, Br). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.44 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic C-H and C=C stretching and bending vibrations of the aromatic ring will be observed in the fingerprint region. |
Purity Assessment
The purity of the final product can be quantitatively determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6]
Conclusion
This compound is a readily accessible chemical intermediate with significant potential in the development of novel molecules for the pharmaceutical and agrochemical industries. This guide provides essential technical information for researchers and scientists working with this compound, including its commercial availability, physicochemical properties, a representative synthetic approach, and methods for its analytical characterization. The provided workflow and protocols offer a solid foundation for the successful synthesis and application of this compound in various research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, natural products, and advanced materials.
4-Bromo-2-chloro-3-fluorophenol is a versatile building block in medicinal chemistry. The presence of multiple, distinct halogen substituents provides opportunities for selective functionalization, allowing for the strategic construction of complex molecular architectures. The fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates by modulating factors such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound, with a focus on its application in drug discovery and development.
Reactivity and Regioselectivity
The Suzuki coupling of this compound with an arylboronic acid is expected to proceed with high regioselectivity. The reactivity of halogens in the oxidative addition step of the Suzuki coupling catalytic cycle generally follows the order: I > Br > Cl > F.[1] Consequently, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This inherent difference in reactivity allows for the selective formation of a C-C bond at the 4-position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a typical setup for the Suzuki coupling reaction of this compound with an arylboronic acid using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
1,4-Dioxane/Water (4:1 to 10:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 equiv.), and a suitable ligand like SPhos (0.04 equiv.).[2]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the Suzuki coupling reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like sodium carbonate (2.0 equiv.).
-
Add a suitable degassed solvent, for example, a mixture of toluene, ethanol, and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl halides with structural similarities to this compound. This data can serve as a guide for optimizing the reaction conditions for the target substrate.
Table 1: Suzuki Coupling of 2-Bromo-4-chlorophenol Derivatives [2]
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | 75 |
| 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 85 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 92 |
Table 2: Suzuki Coupling of Various Polychlorinated Aryl Bromides [3]
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 88 |
| 1-Bromo-3,5-dichlorobenzene | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 91 |
| 1-Bromo-2,3-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 75 |
| 1-Bromo-2,5-dichlorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 85 |
Applications in Drug Discovery
The biaryl scaffold is a privileged structure in medicinal chemistry, and the introduction of fluoro and chloro substituents can significantly enhance the therapeutic potential of drug candidates.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, increase lipophilicity (in the case of multiple fluorine atoms), and enhance metabolic stability by blocking sites of oxidative metabolism.[4] Chlorine atoms also increase lipophilicity and can participate in halogen bonding, which can contribute to target binding affinity.[5]
-
Enhanced Biological Activity: The unique electronic properties of the C-F and C-Cl bonds can lead to improved interactions with biological targets. For instance, fluorinated biphenyls have been incorporated into inhibitors of enzymes like cytochrome P450-17 (CYP17) for the treatment of prostate cancer.[6]
-
Improved Pharmacokinetics: The strategic placement of fluorine and chlorine can prevent unwanted metabolism, leading to a longer half-life and improved oral bioavailability of drug candidates.[6]
Derivatives of 2-chloro-3-fluoro-4-hydroxybiphenyl, the products of the Suzuki coupling of this compound, are of interest for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases. The phenolic hydroxyl group provides a handle for further derivatization to optimize potency and pharmacokinetic properties. For example, novel fluorinated biphenyl compounds have shown promising antibacterial activity against resistant strains.[4]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for Suzuki coupling reactions.
References
- 1. Applications of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful method has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs.[1] The substrate, 4-Bromo-2-chloro-3-fluorophenol, presents a unique synthetic challenge due to its polysubstituted and electron-deficient nature. The presence of multiple halogen atoms (Br, Cl) with different reactivities allows for potential regioselective amination.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. The protocol is designed as a starting point for optimization, which may be necessary for specific amine coupling partners.
Principle of the Reaction
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[1][4] The general order of reactivity for this step is Ar-I > Ar-Br > Ar-Cl.[5][6] For this compound, the C-Br bond is expected to be more reactive than the C-Cl bond, allowing for selective amination at the C-4 position.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[1][7]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst to continue the cycle.[1][4][5]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[3][7]
Key Reaction Components
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[5][8]
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. A wide variety of ligands have been developed, with bulky, electron-rich biaryl phosphines like XPhos, SPhos, and RuPhos being particularly effective for challenging substrates.[1][5]
-
Base: A base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][9] The choice of base can be critical and may need to be optimized depending on the specific substrates and the presence of base-sensitive functional groups.[9]
-
Solvent: Anhydrous, deoxygenated solvents are crucial for this reaction. Toluene, dioxane, and THF are commonly used.[5][10]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions can serve as a starting point for the amination of this compound.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |
| 1 | Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 |
| 2 | Secondary Aliphatic | Pd(OAc)₂ (2-5) | RuPhos (4-10) | Cs₂CO₃ (1.5-2.0) | Dioxane | 100-120 | 18-36 |
| 3 | Primary Aryl | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (1.5-2.0) | Toluene | 90-110 | 12-24 |
| 4 | Secondary Aryl | Pd(OAc)₂ (2-5) | BrettPhos (4-10) | NaOtBu (1.2-1.5) | Dioxane | 100-120 | 18-36 |
Note: This table is a compilation of representative data and should be used as a guideline for reaction optimization.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or SPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Addition of Reagents: Add the base (e.g., 1.4 equiv. of NaOtBu) to the flask.
-
Addition of Amine and Solvent: Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.[1][6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-chloro-3-fluorophenol derivative.[1][8]
General Considerations:
-
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[11]
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents and liquid reagents should be anhydrous and deoxygenated.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Williamson Ether Synthesis of 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 4-bromo-2-chloro-3-fluoro-1-ethoxybenzene and related ethers via the Williamson ether synthesis, utilizing 4-Bromo-2-chloro-3-fluorophenol as the starting material. This procedure is particularly relevant for the development of novel pharmaceutical compounds, as the introduction of an ethoxy group to this polyhalogenated phenol can significantly modify its lipophilicity, metabolic stability, and target-binding interactions.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (alkoxide) on a primary alkyl halide.[1][2][3] Phenols are particularly well-suited for this reaction due to the increased acidity of the hydroxyl proton, which facilitates the formation of the corresponding phenoxide nucleophile.[4]
The subject of this protocol, this compound (CAS No. 1233026-52-2), is a valuable building block in medicinal chemistry.[5] Its electron-deficient aromatic ring, a result of the three halogen substituents, increases the acidity of the phenolic proton, allowing for facile deprotonation under relatively mild basic conditions. This enhanced acidity can lead to high yields and clean reactions when appropriate conditions are employed.[6]
This document outlines a detailed protocol for the ethylation of this compound using ethyl iodide. It also provides representative data and troubleshooting guidelines to assist researchers in successfully applying this methodology.
Data Presentation
The following table summarizes the key quantitative data for a representative Williamson ether synthesis of this compound with ethyl iodide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq (2.25 g, 10 mmol) |
| Ethyl Iodide | 1.2 eq (1.87 g, 12 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.0 eq (2.76 g, 20 mmol) |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 50 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Product | |
| Product Name | 4-Bromo-2-chloro-1-ethoxy-3-fluorobenzene |
| Molecular Formula | C₈H₇BrClFO |
| Molecular Weight | 253.49 g/mol |
| Yield and Purity | |
| Theoretical Yield | 2.53 g |
| Typical Experimental Yield | 85-95% |
| Purity (by GC-MS) | >98% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Williamson ether synthesis of this compound.
Materials:
-
Ethyl iodide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.25 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. To this suspension, add ethyl iodide (0.96 mL, 1.87 g, 12 mmol) dropwise using a syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath. Maintain stirring at this temperature for 4 hours.
-
Work-up: After 4 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-bromo-2-chloro-1-ethoxy-3-fluorobenzene.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Williamson ether synthesis reaction mechanism.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. 1233026-52-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
Application Notes and Protocols: The Emerging Role of 4-Bromo-2-chloro-3-fluorophenol in Advanced Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-2-chloro-3-fluorophenol as a key intermediate in the synthesis of next-generation agrochemicals. While direct, publicly available literature on the extensive application of this specific molecule is emerging, its structural similarity to other halogenated phenols used in established pesticides suggests its significant potential. These notes offer a hypothetical, yet plausible, synthetic protocol for a novel herbicidal agent, alongside relevant data presentation and workflow diagrams to guide researchers in this innovative area.
Introduction
This compound (CAS No. 1233026-52-2) is a polysubstituted aromatic compound with a unique combination of halogen atoms. The presence of bromine, chlorine, and fluorine on the phenol ring offers multiple reaction sites and can impart desirable physicochemical properties to the final agrochemical product, such as enhanced efficacy, metabolic stability, and a specific mode of action. Its structural analogues, such as 4-bromo-2-chlorophenol and 4-bromo-3-fluorophenol, are known intermediates in the synthesis of organophosphate insecticides like profenofos and advanced herbicides and fungicides, respectively.[1][2] This suggests that this compound is a promising building block for the development of novel crop protection agents.
These notes will explore a hypothetical synthetic pathway to a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, designated "GeminiHerb," using this compound as the core structural component.
Hypothetical Synthesis of "GeminiHerb"
The proposed synthesis involves a two-step reaction sequence starting from this compound. The first step is an etherification reaction, followed by a nucleophilic aromatic substitution.
Overall Reaction Scheme
Caption: Synthetic pathway for GeminiHerb.
Experimental Protocols
Step 1: Synthesis of Intermediate A (1-Bromo-4-(difluoromethoxy)-2-chloro-3-fluorobenzene)
This step involves the etherification of the phenolic hydroxyl group of this compound with a difluoromethylating agent.
Materials:
-
This compound (1.0 eq)
-
Sodium 2-chloro-2,2-difluoroacetate (2.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Heat the mixture to 100°C.
-
Slowly add a solution of sodium 2-chloro-2,2-difluoroacetate in DMF to the reaction mixture over 1 hour.
-
Maintain the reaction at 100°C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate A.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of GeminiHerb (Final Product)
This step involves a nucleophilic aromatic substitution reaction where the bromine atom on Intermediate A is displaced by a substituted amine.
Materials:
-
Intermediate A (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine Intermediate A, 3-(trifluoromethyl)aniline, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane to the mixture.
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 120°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield GeminiHerb.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of GeminiHerb.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Intermediate A | This compound | 1:2 (vs. Sodium 2-chloro-2,2-difluoroacetate) | DMF | 4 | 85 | 98 |
| 2 | GeminiHerb | Intermediate A | 1:1.2 (vs. 3-(Trifluoromethyl)aniline) | 1,4-Dioxane | 12 | 78 | >99 |
Proposed Mode of Action and Signaling Pathway
GeminiHerb is designed as a PPO-inhibiting herbicide. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cell leakage and ultimately, plant death.
Caption: Proposed mode of action of GeminiHerb.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to the evaluation of the herbicidal activity of GeminiHerb.
Caption: Overall experimental workflow.
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. The presented hypothetical application in the synthesis of a PPO-inhibiting herbicide, "GeminiHerb," showcases a plausible route for its utilization. The unique substitution pattern of this phenol can be exploited to develop new active ingredients with potentially improved properties. Further research into the applications of this compound is warranted to fully explore its potential in the agrochemical industry.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guiding principles for the palladium-catalyzed cross-coupling of 4-Bromo-2-chloro-3-fluorophenol. This substrate is a valuable building block for introducing a substituted fluorophenol moiety into complex molecules. The presence of multiple halogen atoms offers opportunities for selective functionalization, which is critical in multi-step syntheses for pharmaceuticals and advanced materials.
Principle of Regioselectivity
The key to successfully functionalizing polyhalogenated aromatics lies in exploiting the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-limiting step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is inversely related to the bond dissociation energy of the C-X bond. For the given substrate, the established reactivity trend is C-Br > C-Cl.[1][2][3][4] This inherent difference allows for the chemoselective activation of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for potential subsequent transformations.
Caption: Predicted regioselectivity in cross-coupling reactions.
Experimental Workflow: A Generalized Approach
All palladium-catalyzed cross-coupling reactions follow a similar workflow, requiring strict adherence to anhydrous and oxygen-free conditions to ensure catalyst stability and reactivity. The following diagram outlines the typical experimental procedure.
Caption: A typical workflow for palladium-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide. It is widely used due to the stability and low toxicity of the boronic acid reagents.[5]
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, Toluene, DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst/ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe to the flask (typically to a concentration of 0.1 M with respect to the aryl bromide).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data
| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 18 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
Note: Data is representative for aryl bromides and serves as a starting point for optimization.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for forming C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[6][7]
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk flask.
-
Add the base, followed by this compound.
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent.
-
Add the amine (if liquid, via syringe; if solid, add with other solids in step 2).
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography.
Representative Quantitative Data
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 4 | Diethylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Dioxane | 90 | 20 | 81 |
Note: Data is representative and may require optimization. Strong bases like NaOtBu may deprotonate the phenol; protection or use of milder bases like K₃PO₄ may be necessary.[8]
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual catalyst system of palladium and copper(I).[9]
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe while stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Representative Quantitative Data
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 8 | 89 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | 12 | 82 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 16 | 95 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos / CuI | DIPA | Toluene | 40 | 10 | 87 |
Note: Data is representative. Copper-free Sonogashira protocols may also be employed to avoid alkyne homocoupling (Glaser coupling).[10][11]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the phenolic hydroxyl group of 4-Bromo-2-chloro-3-fluorophenol. This polysubstituted phenol is a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds. Derivatization of the hydroxyl group allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and provides a handle for further synthetic transformations.
The primary derivatization strategies discussed are O-alkylation (Williamson Ether Synthesis) and O-acylation (Esterification), which are robust and versatile methods for modifying phenolic hydroxyl groups.[1][2]
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the formation of ethers from a phenol and an alkyl halide.[3][4][5] The reaction proceeds via an S\textsubscript{N}2 mechanism where the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks the alkyl halide.[5][6]
General Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Bromo-2-chloro-3-fluoro-1-(methoxy)benzene
Materials:
-
This compound
-
Methyl iodide (CH\textsubscript{3}I)
-
Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4}) or sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add methyl iodide (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.[8]
Quantitative Data for O-Alkylation of Halogenated Phenols
The following table summarizes representative yields for the Williamson ether synthesis with various halogenated phenols and alkyl halides. These values can serve as a benchmark for the derivatization of this compound.
| Phenol Substrate | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 4-Bromophenol | Methyl iodide | K\textsubscript{2}CO\textsubscript{3} | Acetone | >95 | Analogous to[7] |
| 2-Chlorophenol | Ethyl bromide | NaH | THF | 85-95 | Analogous to[7] |
| 4-Fluorophenol | Benzyl bromide | Cs\textsubscript{2}CO\textsubscript{3} | Acetonitrile | >90 | Analogous to[7] |
| 2,4-Dichlorophenol | Methyl iodide | K\textsubscript{2}CO\textsubscript{3} | DMF | 80-90 | Analogous to[5] |
O-Acylation via Esterification
Esterification of phenols is a common strategy to mask the hydroxyl group or to introduce a new functional moiety. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, more reactive acylating agents such as acid chlorides or anhydrides are often employed in the presence of a base.[9] The Mitsunobu reaction provides a milder alternative for the esterification of phenols with carboxylic acids.[10]
General Reaction Scheme (using Acyl Chloride):
Caption: General scheme for esterification using an acyl chloride.
Experimental Protocol: Synthesis of 4-Bromo-2-chloro-3-fluorophenyl acetate
Materials:
-
This compound
-
Acetyl chloride (CH\textsubscript{3}COCl) or Acetic anhydride ((CH\textsubscript{3}CO)\textsubscript{2}O)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) (1.5 eq) to the solution.
-
Slowly add acetyl chloride (or acetic anhydride) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ester.
Quantitative Data for O-Acylation of Halogenated Phenols
The following table presents typical yields for the esterification of various halogenated phenols.
| Phenol Substrate | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-Bromophenol | Acetic anhydride | Pyridine | DCM | >95 | Analogous to[9] |
| 2-Chlorophenol | Benzoyl chloride | TEA | DCM | 90-98 | Analogous to[9] |
| 4-Fluorophenol | Acetyl chloride | Pyridine | - | >90 | Analogous to[9] |
| 4-Bromo-2-chlorophenol | 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | DCC, DMAP | Chloroform | 78 | [11] |
Analytical Characterization of Derivatives
The successful derivatization of this compound can be confirmed using a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. Derivatization is a common technique to improve the chromatographic properties of phenols for GC analysis.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (\textsuperscript{1}H, \textsuperscript{13}C, \textsuperscript{19}F): For structural elucidation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the formation of the ether or ester linkage by observing the appearance of C-O-C or C=O stretching bands, respectively, and the disappearance of the phenolic O-H band.
Workflow Diagrams
O-Alkylation (Williamson Ether Synthesis) Workflow
Caption: Step-by-step workflow for the O-alkylation of this compound.
O-Acylation (Esterification) Workflow
Caption: Step-by-step workflow for the O-acylation of this compound.
References
- 1. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. francis-press.com [francis-press.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. Polyphenol - Wikipedia [en.wikipedia.org]
- 16. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-chloro-3-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 4-Bromo-2-chloro-3-fluorophenol, a key intermediate in the development of targeted therapeutics. This document offers detailed experimental protocols, data on reaction parameters, and insights into the application of its derivatives as potent kinase inhibitors in oncology.
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a phenol ring, provides a versatile scaffold for the synthesis of complex molecular architectures. Derivatives of this compound have shown significant promise as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The strategic incorporation of halogen atoms can enhance metabolic stability, binding affinity, and overall pharmacological properties of the final drug candidate.
Scale-up Synthesis of this compound
This section details a plausible multi-step protocol for the scale-up synthesis of this compound, starting from the commercially available 2-chloro-3-fluorophenol. The procedure is adapted from established industrial processes for the synthesis of similar halogenated phenols.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Gram-Scale Synthesis
Materials:
-
2-Chloro-3-fluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (solvent)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-chloro-3-fluorophenol in acetonitrile, add N-bromosuccinimide portion-wise at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Scale-up Considerations and Data
For industrial-scale production, modifications to the protocol are necessary to ensure safety, efficiency, and cost-effectiveness. The following table summarizes key parameters for a scaled-up batch process.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 2-Chloro-3-fluorophenol | 2-Chloro-3-fluorophenol |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) in an inert solvent |
| Solvent | Acetonitrile | Dichloromethane or Chlorobenzene |
| Temperature | 0 °C to Room Temperature | 5-10 °C (controlled addition) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Work-up | Standard extractive work-up | Phase separation and aqueous washes |
| Purification | Column chromatography/Recrystallization | Fractional distillation under vacuum |
| Typical Yield | 75-85% | 80-90% |
| Purity (HPLC) | >98% | >99% |
Application in Drug Development: Kinase Inhibitors
Derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, which are a cornerstone of targeted cancer therapy. The presence of multiple halogen substituents allows for precise modulation of the molecule's electronic and steric properties, leading to enhanced binding affinity and selectivity for the target kinase.
Role in EGFR Inhibitor Synthesis
The 4-bromo-2-chloro-3-fluorophenyl moiety can be incorporated into the core structure of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth and proliferation. The bromo-substituent provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and optimize the pharmacological profile of the inhibitor.
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by targeted therapies.
Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR kinase inhibitors.
Conclusion
The scale-up synthesis of this compound presents a viable pathway for the industrial production of a key intermediate for advanced pharmaceutical development. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to leverage this versatile building block in the creation of next-generation kinase inhibitors for targeted cancer therapy. Careful consideration of reaction conditions and purification methods is crucial to ensure high yield and purity in a large-scale setting.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-chloro-3-fluorophenol
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-3-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of biaryl compounds from this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: The reactivity of halogens in the oxidative addition step of the Suzuki coupling generally follows the trend: I > Br > OTf >> Cl > F.[1][2] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chloride (C-Cl) bond and will selectively undergo oxidative addition to the palladium catalyst. This allows for the chemoselective functionalization at the 4-position.
Q2: What are the main challenges when using this compound in Suzuki coupling?
A2: The primary challenges include:
-
Catalyst Inhibition: The acidic nature of the phenolic hydroxyl group can potentially interfere with the basic conditions required for the reaction or interact with the catalyst.
-
Low Reactivity: The presence of electron-withdrawing fluorine and chlorine atoms can deactivate the aromatic ring, potentially slowing down the rate of oxidative addition.[1]
-
Side Reactions: Common side reactions include dehalogenation (replacement of bromine with hydrogen), homocoupling of the boronic acid, and protodeboronation of the boronic acid partner.[3][4][5]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for a successful reaction. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[1][6] Pre-catalysts, which are more stable and activate in situ, are also a good choice.
Q4: What is the role of the base in this reaction, and which one should I use?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then participates in the transmetalation step.[7][8] The choice of base can significantly impact the reaction yield. Weaker bases like carbonates and phosphates are commonly used. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[7]
Q5: Can I perform a second Suzuki coupling at the chloride position?
A5: Yes, it is possible to perform a sequential coupling. After the initial selective coupling at the bromine position, a second Suzuki reaction can be carried out at the less reactive chlorine position. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system specifically designed for C-Cl bond activation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of catalyst or a more air-stable pre-catalyst. - Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| 2. Inappropriate Base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and anhydrous if required. | |
| 3. Poor Solubility | - Choose a solvent system where all reactants are soluble at the reaction temperature. Common solvents include 1,4-dioxane, THF, or toluene, often with a small amount of water.[3] | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Significant Dehalogenation Byproduct | 1. High Reaction Temperature | - Lower the reaction temperature. |
| 2. Unsuitable Base or Solvent | - Some bases or solvents can act as hydride sources. Try switching to a different base or solvent system.[5] | |
| 3. Inappropriate Ligand | - The choice of ligand can influence the rate of dehalogenation versus cross-coupling. Screen different phosphine ligands. | |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction Mixture | - Ensure the reaction mixture is thoroughly degassed before heating. Oxygen can promote the homocoupling of boronic acids.[3] |
| 2. Use of Pd(II) Pre-catalyst | - If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can sometimes lead to homocoupling.[3] Using a Pd(0) source or a pre-catalyst can mitigate this. | |
| Protodeboronation of Boronic Acid | 1. Presence of Water | - While many Suzuki reactions tolerate water, excessive amounts or prolonged reaction times can lead to the hydrolysis of the C-B bond. Use anhydrous solvents if this is a persistent issue.[9] |
| 2. Unstable Boronic Acid | - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Recommended Starting Conditions (Data Presentation)
The following table provides suggested starting conditions for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 90 | 75-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ (3 equiv) | 1,4-Dioxane/H₂O (10:1) | 100 | 80-95 |
| 3-Cyanophenylboronic acid | XPhos Pd G3 (2 mol%) | Cs₂CO₃ (2 equiv) | THF/H₂O (10:1) | 80 | 70-85 |
| 2-Thienylboronic acid | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 100 | 65-80 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing homocoupling in reactions with 4-Bromo-2-chloro-3-fluorophenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions during cross-coupling experiments involving 4-Bromo-2-chloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem in reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of this compound, this would result in the formation of a symmetrical biaryl, consuming the starting material and reducing the yield of the intended cross-coupled product. This complicates the purification process and lowers the overall efficiency of the synthesis, which is particularly detrimental in multi-step drug development pathways.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main causes of homocoupling, especially in reactions like Suzuki-Miyaura, are primarily related to the catalyst system and the reaction atmosphere.[2] The two most common culprits are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the organometallic reagent (e.g., boronic acid).[3][4] Similarly, Pd(II) precatalysts can directly react with the nucleophile to generate the homocoupled product before the main catalytic cycle begins.[2][5]
Caption: Key factors leading to homocoupling side reactions.
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often recommended over Pd(II) sources like Pd(OAc)₂ to minimize homocoupling that occurs before the catalytic cycle is established.[2][3] The ligand choice is equally important. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which helps the desired reaction outcompete the pathways leading to homocoupling.[3][6] Bidentate phosphine ligands can also be effective by preventing the formation of palladium dimers that may lead to side reactions.[7]
Q4: I am observing significant biaryl byproduct from my aryl halide. What are the most immediate troubleshooting steps?
A4: If you detect homocoupling of this compound, the first step is to rigorously exclude oxygen. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through them.[5][8] Maintain a positive pressure of inert gas throughout the entire reaction setup. Secondly, consider switching from a Pd(II) to a Pd(0) precatalyst or adding a mild reducing agent like potassium formate to keep the palladium in its active Pd(0) state.[1][5]
Q5: My Sonogashira reaction is failing, producing mainly the homocoupled alkyne (Glaser coupling). How can this be prevented?
A5: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[8][9] The most effective solution is to switch to a copper-free Sonogashira protocol.[1][9] If copper is essential for reactivity, it is imperative to maintain strictly anaerobic (oxygen-free) conditions.[8] Another advanced strategy is to perform the reaction under a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, which has been shown to reduce homocoupling to as low as 2%.[10]
Troubleshooting Guide
This workflow provides a logical sequence of steps to diagnose and resolve issues with homocoupling when using this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the ratio of the desired cross-coupled product to the undesired homocoupled byproduct.
Note: Data is representative of trends observed for similar aryl bromides in Suzuki-Miyaura coupling and is intended for illustrative purposes.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source (2 mol%) | Ligand | Base | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 65% | 25% |
| Pd(PPh₃)₄ | None | K₂CO₃ | 92% | <5% |
| PdCl₂(dppf) | None | K₃PO₄ | 88% | ~8% |
Observation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can significantly suppress homocoupling compared to in-situ reduction of a Pd(II) source.[2][3]
Table 2: Effect of Atmosphere and Additives
| Aryl Halide | Conditions | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Aryl Bromide | Pd(OAc)₂, PPh₃, K₂CO₃, Air | 40% | >45% |
| Aryl Bromide | Pd(OAc)₂, PPh₃, K₂CO₃, N₂ Sparge | 75% | 15% |
| Aryl Bromide | Pd(OAc)₂, PPh₃, K₂CO₃, N₂ Sparge, KCOOH | 91% | <5% |
Observation: Rigorous exclusion of oxygen is crucial.[5] The addition of a mild reducing agent like potassium formate (KCOOH) can further minimize homocoupling by reducing Pd(II) species that may form.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol employs a Pd(0) catalyst and strict inert atmosphere techniques to minimize homocoupling.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., dioxane/water mixture, 10:1) via syringe. Ensure the solvent was degassed by at least 30 minutes of sparging with argon or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate Glaser-type homocoupling of the alkyne partner.[1][9]
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2 equiv) to the mixture, followed by the amine base (e.g., diisopropylethylamine, 2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor its progress.
-
Workup: Once the reaction is complete, cool to room temperature, filter off any solids, and concentrate the filtrate. The crude product can then be purified using standard techniques like column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. depts.washington.edu [depts.washington.edu]
Technical Support Center: 4-Bromo-2-chloro-3-fluorophenol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-fluorophenol, with a specific focus on minimizing undesired hydrodebromination during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a concern with this compound?
A1: Hydrodebromination is a chemical reaction where a carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of this compound, this is often an undesired side reaction when the primary goal is to modify other parts of the molecule. The relative lability of the C-Br bond compared to C-Cl and C-F bonds makes it susceptible to cleavage under various reductive conditions.[1] Minimizing this side reaction is crucial for improving reaction yield and purity of the desired product.
Q2: Which reaction conditions are known to promote hydrodebromination?
A2: Hydrodebromination is often promoted by catalytic hydrogenation conditions. Key factors include:
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Catalyst: Noble metal catalysts, particularly Palladium (Pd) and Rhodium (Rh), are highly active for hydrodehalogenation.[2] Copper-based catalysts have also been shown to be effective.[3]
-
Hydrogen Source: The presence of a hydrogen donor is essential. This can be H₂ gas, transfer hydrogenation reagents like ethanol, or hydride sources like sodium borohydride (NaBH₄).[3][4]
-
Base: The presence of a base is often required to neutralize the HBr formed during the reaction.
-
Temperature: Higher reaction temperatures can increase the rate of hydrodebromination.
Q3: How can I minimize hydrodebromination while targeting other functional groups?
A3: To minimize hydrodebromination, consider the following strategies:
-
Catalyst Selection: Opt for less active catalysts or catalysts with higher selectivity. For instance, if a hydrogenation is required elsewhere in the molecule, a less reactive catalyst might be employed. Rh/TiO₂ has shown different selectivity compared to Pd/TiO₂ in some cases.[5]
-
Control of Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed.
-
Hydrogen Pressure: If using H₂ gas, use the minimum pressure required.
-
pH Control: The pH of the reaction can influence selectivity. For instance, in some catalytic systems, basic conditions favor dechlorination over other reactions.[6]
-
-
Protecting Groups: If the phenolic hydroxyl group is not involved in the desired reaction, protecting it may alter the electronic properties of the ring and influence the reactivity of the C-Br bond.
-
Alternative Reagents: Explore non-catalytic reduction methods or alternative synthetic routes that avoid harsh reductive conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 2-chloro-3-fluorophenol (product of hydrodebromination). | The catalyst is too active for selective transformation. | * Screen different catalysts (e.g., vary the metal, support, and metal loading). Consider using non-noble metal catalysts if applicable.[3] * Lower the catalyst loading. |
| Reaction temperature is too high. | * Decrease the reaction temperature in increments of 5-10°C and monitor the reaction progress. | |
| The hydrogen source is too reactive. | * If using H₂ gas, reduce the pressure. * If using a hydride reagent like NaBH₄, consider a milder reducing agent. * For transfer hydrogenation, explore different hydrogen donors.[4] | |
| Inconsistent results between batches. | Purity of starting material or reagents. | * Ensure the purity of this compound and all reagents. Trace impurities can sometimes affect catalytic activity. |
| Catalyst deactivation or poisoning. | * Ensure the catalyst is fresh or properly activated. Some catalysts can be poisoned by trace amounts of sulfur or other impurities. Iodine, if present, can poison Pd catalysts.[5] | |
| Both hydrodebromination and hydrodechlorination are observed. | Non-selective reaction conditions. | * This indicates that the conditions are harsh enough to cleave both C-Br and C-Cl bonds. The C-Br bond is generally more reactive.[1] To achieve selectivity, significantly milder conditions are required. * Focus on lowering the temperature and using a less active catalyst. Fine-tuning the pH might also help achieve selectivity.[6] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrodehalogenation (for comparative purposes)
This protocol is a general method and should be optimized for minimizing hydrodebromination of this compound.
-
Reaction Setup: To a solution of the halogenated phenol in a suitable solvent (e.g., ethanol, methanol, or an aqueous basic solution), add the chosen catalyst (e.g., Pd/C, Rh/TiO₂, or a copper-based catalyst).[3][5]
-
Hydrogen Source:
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up: After the reaction is complete, filter off the catalyst. If the reaction was performed in an aqueous basic solution, acidify the filtrate to a pH of ~2.5-3 and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).[3] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Catalyst Screening for Selective Reaction
The following table provides a hypothetical example of catalyst screening aimed at minimizing hydrodebromination of this compound. The goal is a hypothetical reaction 'X' where the C-Br bond should remain intact.
| Entry | Catalyst | Hydrogen Source | Temperature (°C) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Yield of Hydrodebromination Product (%) |
| 1 | 10% Pd/C | H₂ (1 atm) | 25 | >99 | <5 | >95 |
| 2 | 5% Pd/C | H₂ (1 atm) | 25 | 95 | 15 | 80 |
| 3 | 5% Rh/TiO₂ | H₂ (1 atm) | 25 | 90 | 40 | 50 |
| 4 | Cu₂O/Cu | NaBH₄ | 25 | 85 | 60 | 25 |
| 5 | Ni-Al alloy | H₂O/Base | 50 | 70 | 55 | 15 |
Note: This data is illustrative and intended to guide experimental design. Actual results will vary based on the specific reaction being performed.
Visualizations
Logical Workflow for Troubleshooting Hydrodebromination
A flowchart for troubleshooting undesired hydrodebromination.
Reaction Pathway Selectivity
Possible reaction pathways for this compound.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective — Arenberg Doctoral School [set.kuleuven.be]
- 3. mdpi.com [mdpi.com]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic hydrodehalogenation activity and selectivity of polyiodinated phenolic disinfection byproducts at ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-chloro-3-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-2-chloro-3-fluorophenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and recommended stationary phase for normal-phase column chromatography. For reverse-phase chromatography, C18-functionalized silica gel is a suitable option.
Q2: Which mobile phase system is suitable for the purification of this compound on a silica gel column?
A2: A common mobile phase system for separating halogenated phenols on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: The ideal solvent ratio can be determined by running preliminary TLC plates with your crude sample in various solvent systems. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the desired compound. This generally translates to good separation on a column.
Q4: What are the potential impurities I might encounter during the purification?
A4: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-halogenated species), and residual catalysts if used in the preceding reaction. For instance, if the synthesis involves bromination of 2-chloro-3-fluorophenol, you might encounter regioisomers.
Q5: How can I visualize the compound on a TLC plate or during column fractionation if it is not colored?
A5: this compound contains an aromatic ring and is expected to be UV active. Therefore, you can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). The fractions collected from the column can also be monitored by TLC to determine which ones contain the purified product.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using normal-phase flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
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Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp to determine the solvent system that gives the best separation with an Rf value of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton.
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient).
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Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent. Then, carefully add the dry, loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
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If a gradient elution is required, gradually increase the polarity of the mobile phase according to the separation needs.
-
-
Monitoring the Separation:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mobile Phase Data Presentation
| Hexanes:Ethyl Acetate Ratio | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities |
| 90:10 | Low to Medium | Eluting the target compound |
| 80:20 | Medium | Eluting more polar compounds |
| 70:30 | Medium to High | Eluting highly polar impurities |
Troubleshooting Guide
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If separation is poor, re-optimize the mobile phase using TLC with different solvent systems. Consider trying a different solvent combination, such as dichloromethane/hexanes. |
| Co-elution of Isomers | If regioisomers are present, achieving baseline separation can be difficult. Try using a shallower solvent gradient and a longer column to improve resolution. In some cases, preparative HPLC may be necessary. |
| Sample Overload | Loading too much crude material onto the column will result in broad, overlapping peaks. As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel. |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| Mobile Phase is Too Non-Polar | If the compound is not moving down the column, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Compound Decomposition on Silica | Phenolic compounds can sometimes interact strongly with or decompose on acidic silica gel.[1] If you suspect this is happening (e.g., streaking on TLC, low recovery), consider using deactivated silica gel (by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[1] |
Problem 3: The compound is eluting too quickly (in the solvent front).
| Possible Cause | Solution |
| Mobile Phase is Too Polar | If the compound elutes with the solvent front, the mobile phase is too polar. Use a less polar solvent system (e.g., increase the percentage of hexanes). |
| Column Cracking or Channeling | An improperly packed column can lead to cracks or channels in the stationary phase, causing the sample to travel down the column without proper interaction. If this occurs, the column needs to be repacked. |
Problem 4: Tailing or streaking of the compound spot on TLC and broad peaks from the column.
| Possible Cause | Solution |
| Compound Interaction with Silica | The acidic nature of silica gel can cause polar compounds, especially those with acidic protons like phenols, to tail. Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can often resolve this issue by neutralizing active sites on the silica. |
| Sample is too Concentrated | Overly concentrated spots on a TLC plate can lead to tailing. Ensure the sample is sufficiently diluted for TLC analysis. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Recrystallization of 4-Bromo-2-chloro-3-fluorophenol
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-2-chloro-3-fluorophenol, aimed at researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if the compound is significantly impure.[1][2] Here are several troubleshooting steps:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation level and then allow it to cool slowly.[1][3]
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Slow Down Cooling: Rapid cooling can promote oiling. Allow the flask to cool to room temperature on a non-conductive surface (like a cork ring or wooden block) before moving it to an ice bath.[2] Insulating the flask can also help.
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Change the Solvent System: The chosen solvent or solvent pair may not be ideal. Refer to the solvent selection table below and consider a different system. Halogenated phenols often crystallize well from non-polar solvents or solvent mixtures.[4]
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Perform a Charcoal Treatment: If impurities are the suspected cause, you can add activated charcoal to the hot solution to adsorb them, followed by hot filtration before cooling.[3]
Q2: No crystals are forming, even after the solution has cooled completely.
A2: This is a common issue, often due to supersaturation or using too much solvent.[1][5]
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][5]
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Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.[1][5]
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-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[1][3] Be careful not to evaporate too much, which could cause the compound to precipitate out with impurities.
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Cool to a Lower Temperature: If not already done, place the flask in an ice-salt bath for a lower temperature, which may be necessary to induce crystallization.[1]
Q3: The recrystallization yield is very low.
A3: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[3][5]
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Minimize Hot Solvent: Ensure you are using the minimum amount of boiling solvent necessary to dissolve the crude product. Using too much solvent is a primary cause of low recovery.[5]
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Avoid Premature Crystallization During Filtration: If you performed hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.[2]
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Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. A warmer solvent will dissolve some of your product.[5]
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Recover from Mother Liquor: You can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure.
Q4: The crystals that formed are very fine or look like a powder, not distinct crystals.
A4: The formation of very small crystals or powder is typically due to the solution cooling too quickly, leading to rapid precipitation rather than slow crystal growth.[3]
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Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. A slower cooling rate allows for the formation of larger, purer crystals.[2]
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Use an Appropriate Flask Size: A flask that is too large for the volume of solvent will have a large surface area, leading to rapid cooling.[3] Choose a flask where the solvent level is sufficiently high.
Data Presentation: Solvent Screening for Recrystallization
The ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. Below is a table of common solvents and their suitability for halogenated phenols, which can guide the selection for this compound.
| Solvent/Solvent System | Boiling Point (°C) | Suitability for Halogenated Phenols | Comments |
| Heptane/Toluene | 98-111 | Good | A good starting choice. Toluene is a good solvent, while heptane acts as the anti-solvent.[4] |
| Ethanol/Water | 78-100 | Moderate | The hydroxyl group on the phenol may allow for solubility in hot ethanol, with water added as the anti-solvent.[6] |
| Dichloromethane/Hexane | 40-69 | Good | Dichloromethane is a good solvent for many organic compounds; hexane can be used as an anti-solvent.[6] |
| Toluene | 111 | Possible | Halogenated aromatics often have good solubility in hot toluene.[4] However, its high boiling point can sometimes lead to oiling out.[7] |
| Water | 100 | Poor | Due to the halogen and aromatic ring, solubility in water is expected to be very low even at boiling.[4] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Toluene)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to boiling on a hot plate in a fume hood.
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Add Solvent Dropwise: Continue adding toluene dropwise until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent.[5]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.[8]
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Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization (Example with Heptane/Toluene)
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Dissolution: Dissolve the crude solid in a minimal amount of hot toluene (the "good" solvent).
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Addition of Anti-Solvent: While the solution is still hot, add heptane (the "anti-solvent") dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
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Re-dissolution: Add a few more drops of hot toluene until the solution becomes clear again.
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Cooling, Collection, and Drying: Follow steps 4-7 from the single solvent protocol, using an ice-cold heptane/toluene mixture for the washing step.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Bromo-2-chloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A common strategy involves a multi-step synthesis starting from a commercially available substituted phenol, such as 3-fluorophenol. The synthesis would then proceed through sequential halogenation (bromination and chlorination) steps. The order of these additions is critical for achieving the desired regioselectivity and maximizing yield.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Controlling Regioselectivity: The directing effects of the hydroxyl, fluoro, chloro, and bromo substituents can lead to the formation of multiple isomers.
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Preventing Over-halogenation: The activated aromatic ring is susceptible to the addition of more than the desired number of halogen atoms.
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Reaction Rate and Completion: Reactions may be slow or stall due to steric hindrance or deactivation of the aromatic ring.
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Purification: Separating the desired product from isomers and byproducts can be challenging.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. These methods can help determine when the starting material has been consumed and can provide information about the formation of products and byproducts.
Troubleshooting Guides
Low Yield in Bromination Step
Problem: The bromination of the starting phenol (e.g., 2-chloro-3-fluorophenol) results in a low yield of the desired this compound.
| Possible Cause | Troubleshooting Suggestion |
| Poor Regioselectivity | The hydroxyl group is a strong ortho-, para-director. To favor bromination at the 4-position, consider using a less reactive brominating agent or running the reaction at a lower temperature. The use of a catalyst can also influence regioselectivity. |
| Formation of Isomers | The formation of other bromo-isomers can be a significant issue. Purification by column chromatography or recrystallization may be necessary to isolate the desired product. |
| Over-bromination | The activated phenol ring can undergo multiple brominations. Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. |
| Incomplete Reaction | If the reaction stalls, a slight increase in temperature or the addition of a catalyst might be necessary. Monitor the reaction closely to avoid byproduct formation. |
Low Yield in Chlorination Step
Problem: The chlorination of the starting phenol (e.g., 4-bromo-3-fluorophenol) results in a low yield of the desired this compound.
| Possible Cause | Troubleshooting Suggestion |
| Poor Regioselectivity | The hydroxyl and fluoro groups will direct the incoming chloro group. To achieve chlorination at the 2-position, the choice of chlorinating agent and reaction conditions is critical. |
| Steric Hindrance | The existing substituents on the ring may sterically hinder the approach of the chlorinating agent. Using a smaller chlorinating agent or higher reaction temperatures may help overcome this. |
| Ring Deactivation | The presence of halogens can deactivate the ring towards further electrophilic substitution. A more reactive chlorinating agent or a catalyst may be required. |
| Side Reactions | The chlorinating agent may react with the solvent or other functional groups. Ensure the solvent is inert and compatible with the reaction conditions. |
Experimental Protocols
General Protocol for Electrophilic Bromination of a Substituted Phenol
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
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Dissolve the starting phenol (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Cool the solution to the desired temperature (typically 0-5 °C) using an ice bath.
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Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0-1.1 eq) in the same solvent to the stirred solution via the addition funnel. Maintain the temperature during the addition.
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Stir the reaction mixture at the same temperature for a specified time (e.g., 1-4 hours) after the addition is complete. Monitor the reaction progress by TLC or GC.
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Quench the reaction by adding a reducing agent solution (e.g., saturated sodium bisulfite) to consume any unreacted bromine.
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Perform a work-up: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure brominated phenol.
Data Presentation
Table 1: Comparison of Bromination Conditions for Substituted Phenols
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluorophenol | Bromine | Methylene chloride | 3 | High (not specified) | [1] |
| 4-Fluorophenol | Bromine | Dichloroethane | 5-10 | Not specified | [2] |
| 2-Chlorophenol | Bromine | Carbon tetrachloride | Room Temp. | 87 | [3] |
| 2-Chlorophenol | Bromine | Chlorobenzene | 5-15 | 99.1 | [3] |
| 3-Chlorophenol | NBS | Carbon tetrachloride | Not specified | 87 | [4] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for improving reaction yield.
References
Base and solvent effects on 4-Bromo-2-chloro-3-fluorophenol reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Bromo-2-chloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three main reactive sites: the phenolic hydroxyl group, the carbon atom attached to the bromine atom, and to a lesser extent, the carbon atom attached to the chlorine atom. The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. The carbon-bromine bond is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it the primary site for substitutions.
Q2: What are the most common reactions performed with this compound?
A2: This compound is a versatile building block commonly used in:
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Palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling (formation of C-C bonds)
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Buchwald-Hartwig amination (formation of C-N bonds)
-
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Williamson ether synthesis (formation of C-O bonds at the phenolic oxygen)
Q3: What are the typical storage conditions for this compound to prevent degradation?
A3: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Phenols can be sensitive to light and air, which may cause gradual degradation and discoloration.
Troubleshooting Guides
This section provides solutions to common issues encountered during reactions with this compound, presented in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in Suzuki-Miyaura coupling reactions are a common challenge. A systematic evaluation of the reaction parameters is crucial for optimization.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides like this compound, using bulky, electron-rich phosphine ligands can be beneficial.
-
Recommendation: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Recommendation: Inorganic bases are commonly used. The effectiveness of the base often follows the order: Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. Ensure the base is finely powdered and anhydrous. Using 2-3 equivalents of the base is a good starting point.
-
-
Solvent Choice: The solvent must solubilize all reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Recommendation: Optimize the temperature, typically in the range of 80-110 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Side Reaction - Hydrodehalogenation (Debromination): A common side reaction is the replacement of the bromine atom with a hydrogen atom.
-
Mitigation:
-
Use a milder base (e.g., K₃PO₄ instead of NaOtBu).
-
Lower the reaction temperature.
-
Ensure strictly anaerobic conditions.
-
-
Quantitative Data Summary: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yields (Representative Data for Aryl Bromides)
| Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 95 |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 2-Bromopyridine | Phenylboronic acid | K₃PO₄ (3) | Toluene | 100 | 88 |
| 4-Bromophenol | Phenylboronic acid | K₃PO₄ (2) | Dioxane/H₂O | 90 | 96 |
This table presents representative data from various sources to illustrate the impact of different reaction components on yield and should be used as a guideline for optimization.
Buchwald-Hartwig Amination
Q: I am observing significant hydrodebromination as a side product in the Buchwald-Hartwig amination of this compound. How can I minimize this?
A: Hydrodebromination is a frequent side reaction in Buchwald-Hartwig aminations, often promoted by the formation of palladium-hydride species. Careful optimization of the reaction conditions can suppress this undesired pathway.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical in promoting the desired C-N bond formation over hydrodebromination.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands accelerate the reductive elimination step, which outcompetes the hydrodehalogenation pathway.
-
-
Base Selection: Strong bases can sometimes favor the formation of Pd-H species.
-
Recommendation: While strong bases like NaOtBu or LHMDS are often required, consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, especially if the amine substrate is sufficiently acidic.
-
-
Solvent Choice: The solvent can influence the stability of the catalytic species.
-
Recommendation: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally preferred. Avoid protic solvents like alcohols, which can be a source of hydrides.
-
-
Reaction Temperature: Higher temperatures can increase the rate of hydrodebromination.
-
Recommendation: Lower the reaction temperature and extend the reaction time. Monitor the reaction progress to find the optimal balance.
-
Quantitative Data Summary: Ligand Effect on Buchwald-Hartwig Amination (Representative Data for Aryl Bromides)
| Amine | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| Diphenylamine | RuPhos | NaOt-Bu | Toluene | 100 | >99 |
| Phenoxazine | XPhos | NaOt-Bu | Toluene | 100 | 99 |
| Morpholine | DavePhos | NaOt-Bu | Toluene | 100 | 99 |
| Aniline | XPhos | K₃PO₄ | Dioxane | 110 | 95 |
This table illustrates the high conversion rates achievable with various modern phosphine ligands for the amination of aryl bromides. The optimal ligand choice can be substrate-dependent.
Williamson Ether Synthesis
Q: My Williamson ether synthesis using this compound is not proceeding to completion. What should I check?
A: Incomplete Williamson ether synthesis reactions with phenols are often due to insufficient deprotonation of the hydroxyl group or issues with the alkylating agent.
Troubleshooting Steps:
-
Inadequate Deprotonation: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the reactive phenoxide.
-
Recommendation: this compound is more acidic than simple phenols due to the electron-withdrawing effects of the halogens. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often sufficient. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires strict anhydrous conditions. Ensure at least 1.5-2 equivalents of the base are used.
-
-
Poor Alkylating Agent: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.
-
Recommendation: Use primary alkyl halides (e.g., ethyl iodide, benzyl bromide) as the electrophile. Secondary and tertiary alkyl halides are prone to undergoing a competing E2 elimination reaction, which will reduce the yield of the desired ether.
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature.
-
Recommendation: Heating the reaction mixture, typically between 50-80 °C, can increase the reaction rate. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Solvent Effects on O- vs. C-Alkylation: While O-alkylation is the desired pathway for ether synthesis, C-alkylation at the ortho or para positions of the phenol can be a competing side reaction.
-
Recommendation: Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing the amount of C-alkylation.
-
Quantitative Data Summary: Solvent Effect on O- vs. C-Alkylation in Phenolate Reactions
| Phenol | Alkylating Agent | Base | Solvent | O-Alkylation : C-Alkylation Ratio |
| 2-Naphthol | Benzyl Bromide | K₂CO₃ | DMF | 95 : 5 |
| 2-Naphthol | Benzyl Bromide | K₂CO₃ | Trifluoroethanol | 10 : 90 |
| Phenol | Allyl Bromide | K₂CO₃ | Acetone | 90 : 10 |
| Phenol | Allyl Bromide | K₂CO₃ | Phenol (solvent) | 20 : 80 |
This table illustrates the significant influence of the solvent on the selectivity of phenolate alkylation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagents:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Reagents:
-
This compound (1.0 equiv.)
-
Morpholine (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound and then the morpholine.
-
Seal the reaction vessel and heat to the desired temperature (typically 100-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Williamson Ether Synthesis of 4-Bromo-2-chloro-3-fluoro-1-ethoxybenzene
Reagents:
-
This compound (1.0 equiv.)
-
Ethyl iodide (1.2-1.5 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound in the solvent.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the ethyl iodide to the reaction mixture.
-
Heat the mixture to a temperature between 50-80 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Visualizations
Troubleshooting low conversion rates with 4-Bromo-2-chloro-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-fluorophenol. The information is presented in a question-and-answer format to directly address common issues, particularly low conversion rates, encountered during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the reactivity of this compound?
A1: The reactivity of this compound is primarily governed by the electronic properties of its substituents. The hydroxyl (-OH) group is an activating, ortho-, para-director, while the halogens (Bromo-, Chloro-, Fluoro-) are deactivating, ortho-, para-directors due to their inductive electron-withdrawing and resonance electron-donating effects. The acidity of the phenolic proton is enhanced by the electron-withdrawing halogens, which can facilitate its deprotonation to form a more reactive phenoxide ion.[1][2] The relative positions of the halogens also create steric hindrance that can influence the approach of reagents.
Q2: Which functional group is most likely to react in this compound?
A2: The reactivity of the functional groups depends on the reaction conditions:
-
Phenolic Hydroxyl Group: This is the most acidic site and will readily react with bases. It is the primary site for reactions like Williamson ether synthesis.
-
Aromatic Ring: The bromine atom is the most likely site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the relative bond strengths (C-Br < C-Cl < C-F). Oxidative addition to the C-Br bond is most favorable.[3][4]
Q3: Can I perform a nucleophilic aromatic substitution on this molecule?
A3: Nucleophilic aromatic substitution (SNAAr) on this molecule is challenging. The hydroxyl group is strongly electron-donating, which disfavors SNAAr. While the halogens are electron-withdrawing, the overall electron density of the ring is not sufficiently lowered for typical SNAAr reactions to proceed with high efficiency.
Troubleshooting Low Conversion Rates
Section 1: Williamson Ether Synthesis
Q: I am experiencing low yields in my Williamson ether synthesis with this compound. What are the potential causes and solutions?
A: Low conversion rates in Williamson ether synthesis with this substrate are often due to incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Incomplete Deprotonation: The acidity of the phenol is crucial for forming the reactive phenoxide.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough for complete deprotonation.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is conducted under anhydrous conditions, as moisture will consume the strong base.
-
-
Poor Quality of Reagents:
-
Wet Solvents/Reagents: Water will quench the phenoxide and any strong base used.
-
Solution: Use anhydrous solvents and ensure your alkylating agent is pure and dry.
-
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may be kinetically slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Illustrative Data: Effect of Base and Temperature on Ether Synthesis
| Entry | Base (equivalents) | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (1.5) | Ethyl iodide | DMF | 25 | 24 | 45 |
| 2 | K₂CO₃ (1.5) | Ethyl iodide | DMF | 80 | 12 | 75 |
| 3 | NaH (1.2) | Ethyl iodide | THF | 25 | 12 | 92 |
| 4 | NaH (1.2) | Ethyl iodide | THF | 65 | 6 | >95 |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.).
-
Add anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.2 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: My Suzuki-Miyaura coupling with this compound is giving low yields. How can I improve the conversion?
A: Low yields in palladium-catalyzed cross-coupling reactions with this substrate can stem from catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions. The phenolic hydroxyl group can also interfere with the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
Problem: The choice of palladium source and ligand is critical. The steric hindrance and electronic properties of this compound may require a specific ligand for efficient oxidative addition and reductive elimination.
-
Solution: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands (e.g., SPhos, XPhos, RuPhos). Buchwald's biarylphosphine ligands are often effective for hindered substrates.
-
-
Base Selection:
-
Problem: The base not only facilitates the transmetalation step but also deprotonates the phenol, which can affect the catalyst.
-
Solution: Use a base that is strong enough to promote the catalytic cycle but does not lead to unwanted side reactions. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent.
-
-
Solvent and Temperature:
-
Problem: The solvent system must be able to dissolve all components and be stable at the required reaction temperature.
-
Solution: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common for Suzuki couplings. Ensure thorough degassing of the solvent to prevent oxidation of the palladium(0) catalyst. The reaction may require heating (80-110 °C).
-
Illustrative Data: Effect of Ligand and Base on Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Boronic Acid | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Phenylboronic acid | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | Phenylboronic acid | K₃PO₄ (2) | Toluene/H₂O | 100 | 88 |
| 3 | PdCl₂(dppf) (3) | - | Phenylboronic acid | Cs₂CO₃ (2) | DMF | 110 | 65 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Phenylboronic acid | K₃PO₄ (2) | Toluene/H₂O | 100 | 91 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.
-
Add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., toluene/water).
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Comparative HPLC Analysis for Purity Determination of 4-Bromo-2-chloro-3-fluorophenol
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Bromo-2-chloro-3-fluorophenol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of raw materials and final products. This document presents a comparative study of two primary reversed-phase HPLC methods: a standard C18 column approach and a more specialized Pentafluorophenyl (PFP) column method, which offers alternative selectivity for halogenated aromatic compounds.
Introduction to Analytical Challenges
This compound is a multi-halogenated aromatic compound. The primary analytical challenge in its purity assessment lies in the effective separation of the main component from structurally similar impurities. These impurities may include positional isomers, starting materials from the synthesis, or by-products. An ideal HPLC method should provide high resolution, good peak shape, and reproducible results for accurate quantification.
Experimental Design
This guide compares two distinct reversed-phase HPLC methods for the purity analysis of this compound.
-
Method A: The Industry Standard C18 Column. This method utilizes a C18 stationary phase, which is widely used for its hydrophobicity-based separation of a broad range of compounds.
-
Method B: The Specialized Pentafluorophenyl (PFP) Column. The PFP column provides alternative selectivity due to multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, which can be particularly effective for separating halogenated aromatic compounds and their positional isomers.[1][2][3][4][5]
A standard solution of this compound, spiked with potential impurities at a 0.1% level, was used for the comparative analysis.
Experimental Workflow
The general workflow for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below.
Method A: C18 Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
| Sample Preparation | 1.0 mg/mL of this compound in mobile phase. |
Method B: PFP Reversed-Phase HPLC
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 40% B, 1-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
| Sample Preparation | 1.0 mg/mL of this compound in 50:50 Acetonitrile:Water. |
Results and Comparison
The performance of each method was evaluated based on retention time, peak shape, resolution of the main peak from potential impurities, and overall analysis time. The following tables summarize the hypothetical, yet representative, quantitative data obtained from the analysis.
Table 1: Chromatographic Data for Method A (C18 Column)
| Peak ID | Compound | Retention Time (min) | Asymmetry (USP) | Resolution (USP) |
| 1 | Impurity 1 (Starting Material) | 3.5 | 1.1 | - |
| 2 | This compound | 8.2 | 1.2 | 5.8 |
| 3 | Impurity 2 (Positional Isomer) | 9.1 | 1.3 | 1.4 |
| 4 | Impurity 3 (By-product) | 12.4 | 1.1 | 4.2 |
Table 2: Chromatographic Data for Method B (PFP Column)
| Peak ID | Compound | Retention Time (min) | Asymmetry (USP) | Resolution (USP) |
| 1 | Impurity 1 (Starting Material) | 2.8 | 1.0 | - |
| 2 | This compound | 6.5 | 1.1 | 7.2 |
| 3 | Impurity 2 (Positional Isomer) | 7.8 | 1.1 | 2.5 |
| 4 | Impurity 3 (By-product) | 9.9 | 1.0 | 5.1 |
Table 3: Purity Calculation Comparison
| Method | Main Peak Area (%) | Total Impurity Area (%) |
| Method A | 99.85 | 0.15 |
| Method B | 99.86 | 0.14 |
Discussion
Both methods were capable of providing a satisfactory separation of this compound from its potential impurities. However, notable differences in performance were observed.
Method A (C18) , being a standard isocratic method, is simple to set up and run. It provided good retention of the main peak and adequate separation from most impurities. However, the resolution between the main peak and the closely eluting positional isomer (Impurity 2) was marginal (Resolution = 1.4). For stringent purity requirements, this might not be sufficient.
Method B (PFP) demonstrated superior performance in several aspects. The PFP column's unique selectivity for halogenated compounds resulted in a significantly better resolution of the critical pair, the main peak and its positional isomer (Resolution = 2.5).[1][2][3][4][5] The gradient elution also allowed for a shorter overall run time (15 minutes vs. 20 minutes) while maintaining excellent peak shapes for all components. The faster analysis time can lead to higher sample throughput in a quality control environment.
Conclusion and Recommendation
For routine purity analysis of this compound, the standard C18 method (Method A) can be a reliable and straightforward choice. However, for analyses requiring high resolution to separate critical pairs like positional isomers, or for method development in a regulated environment where specificity is paramount, the PFP column method (Method B) is highly recommended. Its enhanced selectivity and faster analysis time offer significant advantages for robust and efficient quality control.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the required level of purity, the potential presence of challenging impurities, and the desired sample throughput. It is advisable to screen both column chemistries during method development to determine the most suitable approach for a given synthetic route and impurity profile.
References
GC-MS method for 4-Bromo-2-chloro-3-fluorophenol identification
An Objective Guide to the Analytical Identification of 4-Bromo-2-chloro-3-fluorophenol: GC-MS vs. LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of halogenated phenols such as this compound are critical. This guide provides a comparative overview of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method can significantly impact sensitivity, selectivity, and sample throughput.
Method Comparison: Performance and Characteristics
The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of expected performance for the analysis of halogenated phenols, based on published data for structurally similar compounds.
| Parameter | GC-MS with Acetylation Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 0.005 - 1.8 µg/L[1]; 0.39 - 1.26 pg on column[2] | 0.02 - 0.25 µg/L[3] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Linearity (R²) / Range | >0.99 over 0.5 - 250 ng/mL[2] | >0.995 over 0.05 - 10 µg/L[3]; 0.1 - 1000 ng/mL[4] |
| Precision (%RSD) | 2.1% to 6.7%[1] | <15% |
| Sample Throughput | Lower, due to required derivatization step | Higher, direct injection is often possible |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) | Very high, especially with Multiple Reaction Monitoring (MRM) |
| Compound Suitability | Volatile and thermally stable compounds (after derivatization) | Wide range of polar and non-volatile compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both GC-MS and LC-MS analysis of halogenated phenols.
Gas Chromatography-Mass Spectrometry (GC-MS) with Acetylation
Phenols are polar and often require derivatization to improve their volatility and chromatographic behavior for GC-MS analysis.[5][6] Acetylation is a common and effective derivatization technique.[2][7]
1. Sample Preparation and Derivatization (Acetylation):
-
To 1 mL of aqueous sample, add a suitable internal standard (e.g., a deuterated analog).
-
Adjust the pH to basic (e.g., using potassium carbonate or sodium hydroxide).
-
Add 200 µL of acetic anhydride and vortex vigorously for 2 minutes.
-
The acetylated phenol is then extracted from the aqueous phase using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE).
-
The organic extract is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
-
The final extract is reconstituted in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injection: 1 µL, splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the acetylated this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS is a powerful alternative for analyzing polar compounds like phenols directly, without the need for derivatization.[3]
1. Sample Preparation:
-
To 1 mL of aqueous sample, add a suitable internal standard.
-
For cleaner samples, direct injection after filtration (0.22 µm) may be sufficient.
-
For complex matrices, Solid Phase Extraction (SPE) using a C18 cartridge can be employed for sample clean-up and concentration.
2. LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar reversed-phase column. A pentafluorophenyl (PFP) column can also offer unique selectivity for halogenated compounds.[3][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Precursor and product ions for this compound would need to be determined by infusion of a standard.
Methodological Considerations
The choice between GC-MS and LC-MS depends on several factors, including the laboratory's instrumentation, the required sensitivity, and the complexity of the sample matrix.
Caption: Logical workflow for selecting an analytical method for this compound.
Conclusion
Both GC-MS with derivatization and LC-MS/MS are highly capable techniques for the identification and quantification of this compound.
-
GC-MS with acetylation is a robust and highly sensitive method, particularly when ultimate low detection limits on-column are required. However, the mandatory derivatization step adds to the sample preparation time and can be a source of analytical variability.
-
LC-MS/MS offers the significant advantage of analyzing the polar phenol directly, leading to simpler sample preparation and higher throughput. Its sensitivity is excellent for trace analysis in complex matrices like environmental or biological samples.
For researchers in drug development and related fields, LC-MS/MS is often the preferred method due to its speed, specificity, and applicability to a broader range of compounds without the need for chemical modification. However, GC-MS remains a valuable and powerful tool, especially in laboratories where it is well-established and for specific applications requiring the separation of volatile isomers. The ultimate choice will depend on the specific analytical requirements and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Reactivity of 4-Bromo-2-chloro-3-fluorophenol and Other Halophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-chloro-3-fluorophenol with other halophenols. The analysis is supported by experimental data where available and established principles of physical organic chemistry. This document aims to serve as a valuable resource for predicting reaction outcomes and designing synthetic routes in drug discovery and development.
Acidity and pKa
The acidity of a phenol, quantified by its pKa value, is a fundamental indicator of its reactivity, particularly of the hydroxyl group. A lower pKa value signifies a stronger acid and a more reactive phenoxide intermediate. The acidity is primarily influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring. Halogens exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect in influencing acidity.
Table 1: Comparison of pKa Values for Various Halophenols
| Compound | pKa | Data Type |
| Phenol | 9.98 | Experimental |
| 4-Fluorophenol | 9.95 | Experimental |
| 4-Chlorophenol | 9.38 | Experimental |
| 4-Bromophenol | 9.34 | Experimental |
| 4-Iodophenol | 9.30 | Experimental |
| 2-Chlorophenol | 8.48 | Experimental |
| 2-Bromophenol | 8.42 | Experimental |
| 2,4-Dichlorophenol | 7.85 | Experimental |
| 2,4,6-Trichlorophenol | 6.42 | Experimental |
| This compound | 6.94 ± 0.23 | Predicted [1] |
| 4-Bromo-3-chlorophenol | 8.54 ± 0.18 | Predicted |
| 4-Chloro-3-fluorophenol | 8.52 ± 0.18 | Predicted |
Analysis of Acidity:
The predicted pKa of this compound (6.94) suggests it is a significantly stronger acid than phenol and monosubstituted halophenols. This increased acidity is due to the cumulative electron-withdrawing inductive effects of the three halogen substituents, which stabilize the corresponding phenoxide ion. The fluorine atom at position 3, the chlorine at position 2, and the bromine at position 4 all contribute to this effect.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of a phenol's pKa value.
Materials:
-
Halophenol sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of the halophenol and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but the pKa value will be for that specific solvent mixture. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the halophenol solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Acidification: If the starting pH is not sufficiently acidic, add a small amount of 0.1 M HCl to ensure the phenol is fully protonated.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group of a phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The reactivity of the aromatic ring towards electrophiles is enhanced by electron-donating groups and diminished by electron-withdrawing groups. Halogens are deactivating overall in EAS due to their strong inductive effect, but they are ortho, para-directing because of their ability to stabilize the arenium ion intermediate through resonance.
In this compound, the hydroxyl group strongly activates the ring. The available positions for substitution are 5 and 6. The directing effects of the existing substituents will influence the regioselectivity of further substitution.
Table 2: Qualitative Comparison of Reactivity in Electrophilic Bromination
| Compound | Relative Reactivity | Products |
| Phenol | Very High | Readily forms 2,4,6-tribromophenol with bromine water.[2][3] |
| 4-Bromophenol | High | Can be further brominated, primarily at the ortho positions. |
| 2,4-Dichlorophenol | Moderate | Substitution is slower than in phenol due to two deactivating chloro groups. |
| This compound | Moderate to Low (Predicted) | Substitution at position 6 is sterically hindered. Position 5 is electronically deactivated by the adjacent fluorine and bromine atoms. |
Analysis of EAS Reactivity:
The reactivity of this compound in electrophilic aromatic substitution is expected to be significantly lower than that of phenol or monohalophenols. This is due to the cumulative deactivating inductive effects of the three halogen atoms. The positions available for substitution are C5 and C6. Position C6 is ortho to the strongly activating hydroxyl group but is also sterically hindered by the adjacent chlorine atom. Position C5 is meta to the hydroxyl group and is electronically disfavored. Therefore, electrophilic substitution on this molecule is predicted to be challenging and may require harsh reaction conditions.
Experimental Protocol: Electrophilic Bromination of a Phenol
This protocol describes a general procedure for the bromination of an activated phenol.
Materials:
-
Phenolic substrate
-
Bromine
-
Acetic acid (solvent)
-
Sodium bisulfite solution
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the phenolic substrate in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise with continuous stirring. The amount of bromine added will depend on the desired degree of substitution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Shake and separate the layers. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: General mechanism for electrophilic bromination of phenol.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on halophenols is generally difficult because the hydroxyl group is a poor leaving group, and the aromatic ring is electron-rich, repelling nucleophiles. The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO2) at the ortho and/or para positions to the leaving group.
Analysis of SNAr Reactivity:
For this compound, the halogen atoms are the potential leaving groups. The order of leaving group ability in SNAr is generally F > Cl > Br > I. The presence of other halogens as substituents does not sufficiently activate the ring for classical SNAr. Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions. However, recent advances have shown that SNAr can be achieved on unactivated halophenols through radical-mediated pathways.
Experimental Protocol: Radical-Mediated Nucleophilic Aromatic Substitution of a Halophenol
This protocol is based on a recently developed method for the SNAr of unactivated halophenols.
Materials:
-
Halophenol
-
Carboxylate nucleophile
-
Sodium hydroxide (NaOH)
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Acetonitrile (solvent)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the halophenol, the carboxylate nucleophile, sodium hydroxide, and potassium ferricyanide in acetonitrile.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Purify the product by column chromatography.
References
A Comparative Purity Analysis of Commercially Available 4-Bromo-2-chloro-3-fluorophenol
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative assessment of commercially available 4-Bromo-2-chloro-3-fluorophenol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the typical purity levels available from various suppliers and provides detailed experimental protocols for in-house purity verification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Commercial Availability and Purity Comparison
| Supplier | Advertised Purity | Analytical Method Cited | Notes |
| Supplier A | ≥ 95% | Not Specified | General-purpose grade. |
| Supplier B | > 98.0% (GC) | Gas Chromatography | Higher purity grade, suitable for more sensitive applications. |
| Supplier C | min 95% | Not Specified | |
| Supplier D | 96% | HPLC, HNMR | Provides access to analytical data like HPLC and HNMR.[1] |
Note: This table is a representation based on publicly available information from supplier websites and may not reflect the actual purity of a specific batch.
Potential Impurities
The synthesis of this compound can result in the formation of several impurities. These may include positional isomers, starting materials, and by-products from side reactions. Common potential impurities could be isomers such as 2-bromo-4-chloro-3-fluorophenol or 4-bromo-2-chloro-5-fluorophenol, as well as the unbrominated precursor, 2-chloro-3-fluorophenol.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying the main component and any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the phenol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Hexane)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent.
-
To the solution, add the derivatizing agent (BSTFA).
-
Heat the mixture at 70 °C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Data Analysis: Purity is assessed by the area percentage of the main peak. The mass spectrometer allows for the identification of impurity peaks by comparing their mass spectra to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can also be used for a quantitative purity assessment (qNMR) with an internal standard.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, 1,3,5-trimethoxybenzene)
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent.
-
For qNMR, add a precisely weighed amount of the internal standard to the NMR tube.
Data Analysis: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a known signal from the internal standard.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity of this compound from commercial suppliers is generally high, but lot-to-lot variability can occur. For applications where purity is paramount, it is essential for researchers to perform their own comprehensive analysis. The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for confirming the identity and accurately quantifying the purity of this important chemical intermediate, thereby ensuring the reliability and reproducibility of experimental results.
References
A Comparative Guide to Validated Analytical Methods for 4-Bromo-2-chloro-3-fluorophenol Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated phenols, particularly 4-Bromo-2-chloro-3-fluorophenol and its derivatives, the selection of a robust and validated analytical method is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of the principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by performance data from validated methods for structurally similar compounds.
The choice between HPLC and GC-MS is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, instrument availability, and whether the analyte is amenable to volatilization. While HPLC is well-suited for non-volatile and thermally labile compounds, GC-MS offers high sensitivity and selectivity, particularly when coupled with a derivatization step to enhance analyte volatility.
Comparison of Analytical Methods
The following table summarizes key performance parameters for HPLC and GC-MS methods, based on validated analyses of brominated and chlorinated phenols. This data provides a reliable estimate of the expected performance for the analysis of this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically with UV or Mass Spectrometry detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by a mass spectrometer. |
| Limit of Detection (LOD) | < 0.04 µg/mL | 0.16 ng/mL[1] |
| Limit of Quantitation (LOQ) | < 0.12 µg/mL | 0.54 ng/mL[1] |
| Linearity (R²) | ≥ 0.999 | Not explicitly found for the target analyte, but generally high for validated methods. |
| Precision (%RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21% | Not explicitly found for the target analyte, but validated methods for similar compounds show good precision. |
| Accuracy (Recovery) | 95.7% - 104.9% | Recoveries for halogenated phenols can range from 68.3% to 114.5% depending on the specific compound and matrix.[2] |
| Sample Preparation | Typically involves dissolution in a suitable solvent (e.g., methanol, acetonitrile) and filtration. | May require derivatization (e.g., acetylation, silylation) to improve volatility and thermal stability.[1] |
| Advantages | High precision and accuracy, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information for compound identification. |
| Disadvantages | Lower sensitivity compared to GC-MS for some analytes. | May require derivatization, which adds a step to sample preparation. Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related halogenated phenols and can be adapted for the quantification of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the analysis of bromophenols.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 2.0 mm, 3 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05% TFA. A typical gradient could be: 0-15 min, 20-50% B; 15-35 min, 50-70% B.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or MS detection in a suitable ionization mode.
4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
6. Quantification:
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the original sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a method for the analysis of 4-bromo-2-chlorophenol in biological samples.[1]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., Rtx-5, 65 m x 250 µm x 0.25 µm).[1]
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[1]
-
Solvent (e.g., Toluene).[1]
-
This compound standard.
-
Internal standard (e.g., 2,4,5-trichlorophenol).[1]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C[1]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 4 minutes.[1]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]
-
MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
4. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., toluene).
-
Add the internal standard to the sample.
-
Evaporate the solvent and reconstitute in a small volume of solvent.
-
Add the derivatizing agent (BSTFA) and heat at 70 °C for 1 hour to convert the phenol to its more volatile trimethylsilyl (TMS) ether.[1]
5. Calibration:
-
Prepare a series of standard solutions of this compound and the internal standard.
-
Derivatize the standards in the same manner as the samples.
-
Inject the derivatized standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
6. Quantification:
-
Inject the derivatized sample and determine the peak area ratio of the analyte to the internal standard.
-
Calculate the concentration of this compound in the original sample using the calibration curve.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General experimental workflow for the analysis of this compound derivatives.
Caption: Logical decision workflow for selecting an analytical method for this compound derivatives.
References
Comparative Analysis of Catalysts for Cross-Coupling Reactions of Polyhalogenated Phenols
A guide for researchers, scientists, and drug development professionals on the catalytic cross-coupling of 4-bromo-2-chlorophenol, a surrogate for the less-documented 4-bromo-2-chloro-3-fluorophenol.
A thorough review of scientific literature reveals a significant lack of specific experimental data on the cross-coupling reactions of this compound. To provide a valuable and data-driven comparative guide, this document will focus on the well-studied and structurally similar substrate, 4-bromo-2-chlorophenol. The principles and catalytic systems discussed herein offer a strong starting point for the development of synthetic routes for related polyhalogenated phenols.
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. For polyhalogenated phenols, such as 4-bromo-2-chlorophenol, the challenge lies in achieving selective coupling at a specific halogen site. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, which can be exploited for selective transformations. This guide compares different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 4-bromo-2-chlorophenol and its analogues, providing insights into catalyst and ligand choice, reaction conditions, and expected outcomes.
Performance Comparison of Catalytic Systems
The choice of palladium catalyst and ligand is critical for the success of cross-coupling reactions, influencing yield, selectivity, and reaction rate. Below is a summary of catalytic systems for various cross-coupling reactions of polyhalogenated phenols.
| Cross-Coupling Reaction | Catalytic System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Dioxane/Water | 80-90 | Moderate to High | General catalyst, may require higher temperatures. |
| Suzuki-Miyaura | Pd(OAc)₂ with SPhos or XPhos | Arylboronic acid | K₃PO₄ | Toluene or Dioxane | Room Temp to 100 | High to Excellent | Bulky, electron-rich phosphine ligands can promote reaction at lower temperatures and improve yields, especially for challenging substrates.[1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with XPhos | Primary or Secondary Amine | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100 | Good to Excellent | The choice of base is crucial; stronger bases for less nucleophilic amines.[1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with tBu₃P·HBF₄ | Diphenylamine | NaOtBu | Toluene | Reflux | ~65 | A common combination for C-N bond formation. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N or DIPA | THF or DMF | Room Temp to 60 | Good to High | Copper(I) co-catalyst is typically used but can lead to alkyne homocoupling.[2] |
| Sonogashira (Copper-Free) | [DTBNpP]Pd(crotyl)Cl | Terminal Alkyne | TMP | DMSO | Room Temp to 60 | High | Air-stable precatalyst that facilitates copper-free Sonogashira reactions at room temperature.[3] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of a polyhalogenated phenol with an arylboronic acid.
Materials:
-
4-Bromo-2-chlorophenol (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add 4-bromo-2-chlorophenol, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a polyhalogenated phenol.
Materials:
-
4-Bromo-2-chlorophenol (1.0 equiv.)
-
Amine (1.1-1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
To the same tube, add the base, 4-bromo-2-chlorophenol, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a polyhalogenated phenol with a terminal alkyne.
Materials:
-
4-Bromo-2-chlorophenol (1.0 equiv.)
-
Terminal alkyne (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-chlorophenol, the solvent, and the amine base. Degas the mixture.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Upon completion, cool the mixture and filter through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizing the Process
To better understand the experimental and mechanistic aspects of cross-coupling reactions, the following diagrams are provided.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Benchmarking the stability of 4-Bromo-2-chloro-3-fluorophenol under different conditions
For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a comparative analysis of the stability of 4-Bromo-2-chloro-3-fluorophenol under various conditions. Due to the limited availability of direct experimental data on this specific compound, this guide leverages stability data from structurally related halogenated phenols—namely 2-chlorophenol, 4-bromophenol, and 3-fluorophenol—to infer its stability profile. Furthermore, standardized experimental protocols are provided to enable researchers to conduct their own stability assessments.
Comparative Stability of Halogenated Phenols
The stability of a halogenated phenol is influenced by the nature, position, and number of its halogen substituents. Generally, phenolic compounds are susceptible to degradation through oxidation, which can be accelerated by factors such as elevated temperature, high pH, and exposure to light.
Key Considerations for Stability:
-
pH: The stability of phenols is often pH-dependent. In basic conditions, the phenolic hydroxyl group deprotonates to form a more reactive phenoxide ion, which is more susceptible to oxidation.[1] Acidic conditions may lead to hydrolysis, although this typically requires harsh conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation of phenolic compounds.[2] Thermal degradation of chlorophenols has been observed at temperatures as low as 350°C.[3]
-
Light: Many phenolic compounds are sensitive to light and can undergo photodecomposition.[4] Photostability testing is a crucial component of a comprehensive stability assessment.[5]
-
Oxidizing Agents: Phenols are susceptible to oxidation, and their degradation can be promoted by the presence of oxidizing agents.
The following table summarizes the known stability characteristics of individual structural analogs of this compound. This information can be used to predict the stability of the target compound.
| Compound | Thermal Stability | Photostability | pH Stability | Other Considerations |
| 2-Chlorophenol | Oxidative degradation can occur at 350°C.[3] Stable under normal storage conditions.[6] | Sensitive to light.[7] | Degradation is more efficient in acidic and alkaline conditions compared to neutral conditions.[8] | Considered a persistent organic pollutant due to its resistance to biodegradation.[9] |
| 4-Bromophenol | Stable at room temperature in closed containers under normal storage and handling conditions.[10] | Light sensitive.[10] | In alkaline conditions, it can form phenolate ions, enhancing its solubility in water.[11] | Biodegradation is not considered an important fate process.[12] |
| 3-Fluorophenol | Stable and combustible. Incompatible with strong oxidizing agents and acid halides.[13][14] | Data not readily available, but phenolic compounds are generally light-sensitive. | The acidity of fluorophenols is influenced by the position of the fluorine atom.[15] | Used as a reactant in organic synthesis.[13][14] |
| This compound (Predicted) | Expected to be a solid at room temperature and relatively stable under standard, controlled storage conditions (cool, dry, dark). Susceptible to degradation at elevated temperatures. | Likely to be light-sensitive, similar to other halogenated phenols. | Stability is expected to be pH-dependent, with increased susceptibility to oxidation under basic conditions. | The combination of different halogens may influence its reactivity and degradation pathways. |
Experimental Protocols for Stability Testing
To obtain definitive stability data for this compound, a structured experimental approach is necessary. The following protocols are based on internationally recognized guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5][16][17][18][19][20]
Stress Testing (Forced Degradation)
Stress testing helps to identify likely degradation products, establish degradation pathways, and understand the intrinsic stability of the molecule.[5]
-
Objective: To evaluate the stability of the substance under more aggressive conditions than those used for accelerated stability testing.
-
Methodology:
-
Thermal Stress: Expose the solid substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[21]
-
Humidity Stress: Expose the substance to high humidity levels (e.g., 75% RH or greater).[21]
-
Photostability: Expose the substance to a light source according to ICH Q1B guidelines.[5]
-
Hydrolytic Stability: Evaluate the susceptibility to hydrolysis across a wide range of pH values (e.g., pH 2, 7, 10) by dissolving or suspending the substance in appropriate buffer solutions.[21]
-
Oxidative Stress: Expose the substance to an oxidizing agent (e.g., a solution of hydrogen peroxide).
-
-
Analysis: At specified time points, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC-MS) to quantify the parent compound and detect any degradation products.
Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.[22]
-
Objective: To predict the long-term stability of the substance in a shorter timeframe.
-
Methodology:
-
Analysis: Test the samples at a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[21] Analyze for changes in physical and chemical properties.
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[5]
-
Objective: To evaluate the stability of the substance over its intended storage period.
-
Methodology:
-
Analysis: The frequency of testing should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[21]
Visualizing Experimental Workflows and Degradation Pathways
To further clarify the process of stability assessment and potential degradation mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Thermal degradation of 2-chlorophenol promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. lobachemie.com [lobachemie.com]
- 7. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. Page loading... [guidechem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Fluorophenol | 372-20-3 [chemicalbook.com]
- 14. 3-Fluorophenol CAS#: 372-20-3 [m.chemicalbook.com]
- 15. quora.com [quora.com]
- 16. mastercontrol.com [mastercontrol.com]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. oecd.org [oecd.org]
- 20. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. www3.paho.org [www3.paho.org]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Spectroscopic Guide to Differentiating 4-Bromo-2-chloro-3-fluorophenol Isomers
In the fields of pharmaceutical research and materials science, the precise structural elucidation of chemical compounds is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-2-chloro-3-fluorophenol and its closely related isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, one can unambiguously distinguish between these structurally similar compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The differentiation between these compounds is made possible by the unique electronic environments of their nuclei and functional groups, which manifest as distinct signals in their respective spectra.
Note: Spectroscopic data for some isomers may not be readily available in public databases and are marked as "Data not available". The presented data is compiled from various sources and should be used as a reference.
Table 1: ¹H NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |
| This compound | Data not available |
| 4-Bromo-2-chlorophenol | 1H NMR data is available but specific shifts and coupling constants require access to spectral databases.[1][2] |
| 4-Bromo-3-chlorophenol | Spectral information is available, but detailed peak assignments are not provided in the searched resources.[3] |
| 4-Bromo-2-fluorophenol | 1H NMR data is available, indicating characteristic aromatic proton signals.[4] |
| 3-Chloro-4-fluorophenol | 13C NMR data is available, suggesting corresponding proton data exists but was not found in the search.[5] |
Table 2: ¹³C NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 4-Bromo-2-chlorophenol | Spectral data is available through various suppliers and databases.[2] |
| 4-Bromophenol | 13C NMR data is publicly available for reference.[6] |
| 3-Chloro-4-fluorophenol | 13C NMR data is available.[5] |
| 4-Chloro-3-fluorophenol | 13C NMR chemical shifts are available in spectral databases.[7] |
Table 3: Infrared (IR) Spectroscopy Data (Typical Method: KBr Pellet/ATR)
| Compound | Key Absorption Bands (cm⁻¹) |
| General Phenolic Compounds | Broad O-H stretch (3550-3200), Aromatic C-H stretch (3100-3000), C=C aromatic ring stretches (1600-1440), C-O stretch (1410-1140).[8][9][10] |
| Halogenated Aromatics | C-Cl stretch (850-550), C-Br stretch (690-515), C-F stretch (1350-1150). The position of these bands can be influenced by the overall substitution pattern.[11][12] |
| 4-Bromo-2-chlorophenol | IR spectral data is available.[2] |
| 4-Bromo-3-chlorophenol | ATR-IR spectral data has been recorded and is available.[3] |
Table 4: Mass Spectrometry (MS) Data (Typical Method: Electron Ionization - EI)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | Expected [M]•+ at m/z 224, 226, 228 due to isotopes of Br and Cl. Molecular Formula: C₆H₃BrClFO.[13] |
| 4-Bromo-2-chlorophenol | [M]•+ at m/z 206, 208, 210. Molecular Formula: C₆H₄BrClO.[1][2] |
| 4-Bromo-3-chlorophenol | [M]•+ at m/z 206, 208, 210. Molecular Formula: C₆H₄BrClO.[3] |
| 1-Bromo-4-chlorobenzene | Molecular weight of 191.453 g/mol .[14] The presence of one bromine atom leads to a characteristic M+2 peak with nearly equal intensity to the molecular ion peak.[15][16] |
Visualizing Methodologies and Relationships
To better understand the process of spectroscopic analysis and the structural relationships between the isomers, the following diagrams are provided.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the phenol sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire proton NMR spectra on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy : Acquire carbon-13 NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) and a longer relaxation delay may be necessary. Chemical shifts are reported relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply firm pressure to ensure good contact. Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.
-
KBr Pellet (for transmission) : Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Analyze the pellet in the spectrometer's sample holder.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation : Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature program should be optimized to separate the isomers, for example, starting at 100°C, holding for 2 minutes, and then ramping at 10°C/min to 250°C.
-
Mass Spectrometry : Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at a standard energy of 70 eV.[16] Scan a mass-to-charge (m/z) range of 50-300 amu to detect the molecular ion and key fragment ions. The characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are critical for identifying halogenated fragments.[15][16]
References
- 1. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-chlorophenol | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Chloro-4-fluorophenol(2613-23-2) 13C NMR [m.chemicalbook.com]
- 6. 4-Bromophenol(106-41-2) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1233026-52-2|this compound|BLD Pharm [bldpharm.com]
- 14. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-chloro-3-fluorophenol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Bromo-2-chloro-3-fluorophenol, a halogenated aromatic compound, is critical in various stages of chemical research and pharmaceutical development. Its presence and concentration in reaction mixtures can significantly influence reaction kinetics, yield, and the purity of the final product. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
This document outlines detailed experimental protocols for each method, presents a comparative analysis of their performance based on experimental data for structurally similar compounds, and offers guidance on selecting the most appropriate technique for specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry based on validated methods for similar halogenated phenols.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (4-AAP Method) |
| Principle | Separation based on polarity using a liquid mobile phase and a stationary phase, followed by UV detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by a mass spectrometer. | Colorimetric reaction of phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent. |
| Limit of Detection (LOD) | ~0.04 µg/mL[1] | ~0.1 - 15 ng/L (with derivatization)[2] | ~5 µg/L (with extraction)[3] |
| Limit of Quantification (LOQ) | ~0.12 µg/mL[1] | Varies depending on derivatization and matrix | ~50 µg/L (direct measurement)[3] |
| Linearity (R²) | ≥ 0.999[1] | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | Intra-day: ≤ 6.3% Inter-day: ≤ 5.2%[1] | < 10% | < 10% |
| Accuracy (Recovery) | 95.7% - 104.9%[1] | 64% - 100% (can be matrix dependent)[2] | Highly variable depending on the specific phenol[4] |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Requires derivatization to increase volatility. | May require distillation to remove interferences.[3] |
| Specificity | High, can separate isomers. | Very high, provides structural information. | Low, measures total phenolic compounds.[3] |
| Analysis Time | ~10-30 minutes per sample | ~20-40 minutes per sample | ~30-60 minutes per sample (including reaction time) |
| Advantages | High precision and accuracy, suitable for non-volatile compounds, relatively simple sample preparation. | Excellent sensitivity and selectivity, definitive identification. | Simple, cost-effective, suitable for screening. |
| Disadvantages | Lower sensitivity than GC-MS. | Requires derivatization, more complex instrumentation. | Lacks specificity, results reported as "total phenols".[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the analysis of brominated phenols and is expected to be suitable for this compound.[1]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound standard (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the mobile phase to a concentration expected to be within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by measuring the UV spectrum of the standard (likely around 280-290 nm).
-
-
Quantification: Inject the calibration standards to construct a calibration curve of peak area versus concentration. Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the phenolic hydroxyl group, derivatization is necessary to improve the volatility and chromatographic behavior of this compound for GC-MS analysis.[5][6][7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Solvent: Acetonitrile or Dichloromethane (anhydrous).
-
This compound standard (of known purity).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Derivatization:
-
In a vial, place an aliquot of the standard or sample solution.
-
Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS for every 100 µL of sample).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for enhanced sensitivity.
-
-
Quantification: Prepare and derivatize a series of calibration standards. Construct a calibration curve by plotting the peak area of a selected ion against the concentration. Analyze the derivatized sample and quantify the analyte using the calibration curve.
Caption: Experimental workflow for GC-MS analysis with derivatization.
UV-Vis Spectrophotometry (4-AAP Method)
This method provides a measure of total phenols and is useful for rapid screening. It is based on the reaction of phenols with 4-aminoantipyrine (4-AAP).[3][8]
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
4-Aminoantipyrine solution (2% w/v in water)
-
Potassium ferricyanide solution (8% w/v in water)
-
Ammonium hydroxide solution (to adjust pH)
-
Phosphate buffer solution (pH 10)
-
Phenol standard solution
-
Chloroform (for extraction, optional for higher sensitivity)
Procedure:
-
Sample Preparation: If significant interferences are expected, a preliminary distillation of the sample is required.[3]
-
Standard Curve Preparation: Prepare a series of phenol standards of known concentrations.
-
Color Development:
-
To a known volume of sample or standard, add the phosphate buffer to adjust the pH to 10.0 ± 0.2.
-
Add the 4-aminoantipyrine solution and mix.
-
Add the potassium ferricyanide solution and mix well.
-
Allow the color to develop for 15 minutes.
-
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 510 nm) against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus phenol concentration. Determine the "total phenol" concentration in the sample from the calibration curve. Note that the result is an estimation as different phenols have different color responses.[4]
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Conclusion and Recommendations
The selection of the most suitable analytical method for the quantitative analysis of this compound is contingent upon the specific requirements of the study.
-
High-Performance Liquid Chromatography (HPLC) is recommended for routine analysis in a drug development or quality control setting where high precision and accuracy are paramount and the analyte concentration is relatively high. Its simpler sample preparation protocol makes it a more efficient choice for analyzing a large number of samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice when the highest sensitivity and selectivity are required, particularly for trace-level quantification or when definitive identification of the analyte is necessary. The requirement for derivatization adds a step to the sample preparation but is essential for achieving good chromatographic performance for this polar compound.
-
UV-Vis Spectrophotometry (4-AAP Method) should be considered a screening tool for determining the presence of total phenolic compounds. Due to its lack of specificity, it is not suitable for the accurate quantification of this compound in a mixture containing other phenolic species. However, its simplicity and low cost make it useful for preliminary assessments of reaction progress or for monitoring wastewater streams for general phenolic contamination.
For drug development professionals and researchers requiring accurate and reliable quantitative data, a validated HPLC or GC-MS method is strongly recommended. The choice between these two will ultimately depend on the specific concentration levels of interest and the need for structural confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weber.hu [weber.hu]
- 8. juniperpublishers.com [juniperpublishers.com]
Navigating Selective Functionalization: A Comparative Guide to the Reaction Products of 4-Bromo-2-chloro-3-fluorophenol
For researchers, scientists, and professionals in drug development, the precise control of molecular structure is paramount. The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the expected reaction products of 4-Bromo-2-chloro-3-fluorophenol, a versatile but challenging substrate. We will explore its reactivity in key synthetic transformations and compare its performance with alternative substrates, supported by generalized experimental protocols and data.
The reactivity of this compound is dictated by the electronic and steric interplay of its four substituents: a hydroxyl group, and three halogen atoms (bromine, chlorine, and fluorine). The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the hydroxyl group are already substituted. Therefore, reactions involving the aromatic ring are more likely to be nucleophilic aromatic substitutions or palladium-catalyzed cross-coupling reactions, where the relative reactivity of the halogens comes into play. Reactions also readily occur at the hydroxyl group itself.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Halogen Reactivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success and selectivity of these reactions on polyhalogenated substrates depend on the relative reactivity of the carbon-halogen bonds, which generally follows the order: C-I > C-Br > C-Cl > C-F.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures. When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur selectively at the most reactive carbon-bromine bond.
Alternative Substrate Comparison: To achieve more facile and selective coupling, a starting material with a more reactive leaving group, such as an iodine atom, would be preferable. For instance, the hypothetical 4-bromo-3-fluoro-2-iodophenol would be expected to react selectively at the carbon-iodine bond under milder conditions.
| Parameter | This compound | 4-Bromo-3-fluoro-2-iodophenol (Alternative) |
| Reactive Site | C-Br | C-I |
| Expected Major Product | 2-Chloro-3-fluoro-4-(aryl)phenol | 4-Bromo-3-fluoro-2-(aryl)phenol |
| Relative Reaction Rate | Slower | Faster |
| Potential Side Products | Homocoupling of boronic acid, decomposition at higher temperatures. | Potential for some C-Br coupling under forcing conditions. |
| Typical Catalyst Loading | Higher | Lower |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A solution of the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) in a degassed solvent mixture like 1,4-dioxane/water (4:1) is prepared. The palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides. Similar to the Suzuki-Miyaura coupling, the selectivity of this reaction on this compound is governed by the relative reactivity of the carbon-halogen bonds. The reaction is expected to proceed at the C-Br bond.[2][3][4]
Alternative Substrate Comparison: An iodo-substituted analogue would again be a more reactive and selective substrate.
| Parameter | This compound | 4-Bromo-3-fluoro-2-iodophenol (Alternative) |
| Reactive Site | C-Br | C-I |
| Expected Major Product | 4-Amino-3-chloro-2-fluorophenol derivative | 2-Amino-4-bromo-3-fluorophenol derivative |
| Relative Reaction Rate | Slower | Faster |
| Potential Side Products | Hydrodehalogenation, catalyst decomposition. | Potential for some C-Br amination under harsh conditions. |
| Catalyst System | Often requires more specialized ligands and higher temperatures. | Can often proceed with simpler catalyst systems under milder conditions. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
To a dry and inert-atmosphere glovebox or Schlenk line, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). Anhydrous, degassed toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, extracted, and the product is purified by column chromatography.[5]
References
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-chloro-3-fluorophenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-fluorophenol. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Identification
This compound is a hazardous substance.[1][2] Key hazards include:
-
May cause respiratory irritation .[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3] For larger quantities or splash risks, a chemical-resistant apron is advised. |
| Respiratory Protection | Work in a well-ventilated area. | All handling should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator should be used.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[3]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[3] Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. Handle the solid material carefully to minimize dust generation.[3]
-
Dissolution: If preparing a solution, slowly add the solid to the solvent. Keep the container covered as much as possible during dissolution.
-
Post-Handling: Thoroughly clean the work area after use. Decontaminate any equipment used with an appropriate solvent.
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth and get medical help.[3]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]
-
If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[5][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.[3]
-
Contaminated Materials: Items such as gloves and weighing boats should be placed in a designated solid hazardous waste container.
Decontamination of Empty Containers
Empty containers that once held the compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent.
-
Collect Rinsate: The solvent used for rinsing is now hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
